ROCK-IN-11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-28-16-10-13(11-17(29-2)19(16)30-3)25-21(27)20-18(23)14-4-5-15(26-22(14)31-20)12-6-8-24-9-7-12/h4-11H,23H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJDAVFCVMSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Rho-Kinase (ROCK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the mechanism of action of Rho-kinase (ROCK) inhibitors, a class of molecules that target the Rho-associated coiled-coil containing protein kinase (ROCK). Given the lack of specific public data for a molecule designated "ROCK-IN-11," this document focuses on the well-established mechanisms of ROCK inhibition in general, supported by experimental evidence from the scientific literature.
Introduction to the Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, proliferation, and apoptosis.[1] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK.[2] There are two main isoforms of ROCK: ROCK1 and ROCK2.[3] These kinases phosphorylate a variety of substrates, leading to the regulation of the actin cytoskeleton and other cellular functions.[4][5] Dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, including cardiovascular disorders, neurological conditions, and cancer, making ROCK an attractive therapeutic target.[2][4]
Mechanism of Action of ROCK Inhibitors
ROCK inhibitors exert their effects by interfering with the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream targets. The primary mechanisms of action include:
-
ATP-Competitive Inhibition: Many ROCK inhibitors, such as Y-27632, are ATP-competitive, meaning they bind to the ATP-binding pocket of the ROCK kinase domain. This prevents ATP from binding and subsequently blocks the phosphorylation of ROCK substrates.[6]
-
Disruption of RhoA Binding: Some inhibitors may act by preventing the binding of activated RhoA to the Rho-binding domain (RBD) of ROCK, which is necessary for the activation of the kinase.[7]
-
Alteration of Protein Conformation: Inhibitors can induce conformational changes in the ROCK protein, rendering it inactive.[7]
The inhibition of ROCK activity leads to a cascade of downstream cellular effects, primarily centered around the regulation of the actin cytoskeleton.
Downstream Effects of ROCK Inhibition
The most well-characterized downstream effects of ROCK inhibition involve the modulation of actomyosin contractility.[6] This is achieved through the regulation of two key substrates:
-
Myosin Light Chain (MLC): Activated ROCK directly phosphorylates MLC, which promotes the interaction of myosin with actin filaments, leading to cellular contraction.[5][6] ROCK inhibitors block this phosphorylation, resulting in reduced actomyosin contractility.
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[6] By inhibiting MLCP, ROCK indirectly increases the levels of phosphorylated MLC. ROCK inhibitors prevent the inactivation of MLCP, leading to increased dephosphorylation of MLC and cellular relaxation.[6]
Beyond actomyosin contractility, ROCK inhibition also affects:
-
Actin Filament Stabilization: ROCK activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4][5] This leads to the stabilization of actin filaments. Inhibition of ROCK ultimately results in increased cofilin activity and enhanced actin filament dynamics.
-
Cell Adhesion and Migration: By modulating the cytoskeleton, ROCK inhibitors impact cell adhesion and migration.[7] Inhibition of ROCK can lead to a decrease in the formation of stress fibers and focal adhesions.[6]
-
Gene Expression and Cell Proliferation: The Rho/ROCK pathway has been shown to influence gene expression and cell cycle progression.[8][9]
Quantitative Data on ROCK Inhibitors
The following table summarizes representative quantitative data for a well-known ROCK inhibitor, Y-27632, to illustrate the typical potency of this class of compounds.
| Compound | Target | IC50 (in vitro kinase assay) | Cell-based Assay Effect | Reference |
| Y-27632 | ROCK1 | ~140 nM | Inhibition of stress fiber formation | [6] |
| Y-27632 | ROCK2 | ~220 nM | Inhibition of stress fiber formation | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The investigation of the mechanism of action of ROCK inhibitors involves a variety of in vitro and cell-based assays.
1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on ROCK kinase activity.
-
Methodology:
-
Recombinant ROCK1 or ROCK2 protein is incubated with a specific substrate (e.g., a peptide derived from a known ROCK substrate like MYPT1) and ATP in a reaction buffer.
-
The test compound (e.g., "this compound") is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Western Blot Analysis of Phosphorylated Substrates
-
Objective: To assess the effect of a ROCK inhibitor on the phosphorylation of downstream targets in a cellular context.
-
Methodology:
-
Cells are treated with the ROCK inhibitor at various concentrations for a specific duration.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., phospho-MLC, phospho-MYPT1, phospho-LIMK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins of interest or a housekeeping protein (e.g., GAPDH or β-actin).
-
3. Immunofluorescence Staining of the Actin Cytoskeleton
-
Objective: To visualize the effect of a ROCK inhibitor on the organization of the actin cytoskeleton and the formation of stress fibers.
-
Methodology:
-
Cells are grown on coverslips and treated with the ROCK inhibitor.
-
Cells are fixed with a fixative agent (e.g., paraformaldehyde).
-
Cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
The actin filaments are stained with fluorescently labeled phalloidin.
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
The cells are visualized using a fluorescence microscope. A reduction in the number and thickness of stress fibers is indicative of ROCK inhibition.
-
Visualizations
Signaling Pathway Diagram
Caption: The Rho/ROCK signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for elucidating the mechanism of a ROCK inhibitor.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 6. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Proliferation: The ROCKs on which tumour cells thrive | eLife [elifesciences.org]
Probing the Rho/ROCK Signaling Nexus: A Technical Guide to the Role and Targets of ROCK-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in a multitude of pathologies, ranging from cancer and cardiovascular disease to neurological disorders. Small molecule inhibitors are invaluable tools for dissecting the intricacies of ROCK signaling and represent a promising avenue for therapeutic intervention. This technical guide focuses on ROCK-IN-11, a potent inhibitor of ROCK1 and ROCK2, as a means to explore the broader Rho/ROCK signaling cascade and its cellular targets. While this compound does not have its own unique signaling pathway, its utility lies in its ability to selectively modulate the well-established Rho/ROCK pathway, making it a valuable research tool.
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a central component of intracellular signaling, acting as a molecular switch that translates extracellular cues into a variety of cellular responses. The canonical pathway is initiated by the activation of the small GTPase RhoA.
Activation and Downstream Effects:
-
RhoA Activation: Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its activation.
-
ROCK Activation: GTP-bound RhoA binds to and activates its primary downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.
-
Myosin Light Chain (MLC) Phosphorylation: Activated ROCK directly phosphorylates the myosin light chain (MLC) and inhibits myosin phosphatase target subunit 1 (MYPT1), the regulatory subunit of myosin light chain phosphatase (MLCP).[1][2] This dual action leads to a net increase in phosphorylated MLC.
-
Actomyosin Contractility: Increased MLC phosphorylation promotes the assembly of actin and myosin into contractile stress fibers, leading to increased cellular tension and contraction.[1]
-
Cofilin Inactivation: ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin.[1][2] This results in the stabilization of actin filaments.
Inhibition by this compound:
This compound is a potent, ATP-competitive inhibitor that targets the kinase activity of both ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, effectively blocking the signaling cascade. This leads to a reduction in actomyosin contractility and destabilization of the actin cytoskeleton.
Cellular Targets and Biological Functions
The primary cellular targets of this compound are the isoforms ROCK1 and ROCK2. By inhibiting these kinases, this compound modulates the activity of a wide array of downstream substrates, leading to diverse cellular effects.
Key Cellular Functions Regulated by ROCK:
-
Cytoskeletal Organization: ROCK is a master regulator of the actin cytoskeleton, promoting the formation of stress fibers and focal adhesions.[1]
-
Cell Migration and Invasion: By controlling cell contractility and adhesion, ROCK plays a pivotal role in cell motility. Inhibition of ROCK has been shown to impede cancer cell invasion and metastasis.[1]
-
Cell Proliferation and Survival: The Rho/ROCK pathway is involved in cell cycle progression and apoptosis.
-
Smooth Muscle Contraction: In vascular smooth muscle cells, ROCK-mediated signaling is crucial for vasoconstriction.
-
Neurite Outgrowth and Axon Guidance: In the nervous system, ROCK signaling influences neuronal morphology and connectivity.
Quantitative Data on ROCK Inhibitors
The potency of ROCK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Inhibitor | Target(s) | IC50 | Key Applications |
| This compound | ROCK1, ROCK2 | ≤ 5 µM | Cancer Research |
| Y-27632 | ROCK1, ROCK2 | Not specified | Widely used research tool |
| Fasudil | ROCK1, ROCK2 | Not specified | Clinically used in Japan and China for cerebral vasospasm |
| Ripasudil (K-115) | ROCK1, ROCK2 | 51 nM (ROCK1), 19 nM (ROCK2) | Treatment of glaucoma and ocular hypertension in Japan |
| Netarsudil | ROCK | Not specified | Approved in the US for glaucoma and ocular hypertension |
| RKI-1447 | ROCK1, ROCK2 | 14.5 nM (ROCK1), 6.2 nM (ROCK2) | Preclinical anti-tumor and anti-invasive studies |
| AT13148 | ROCK, AKT | Not specified | Investigated in clinical trials for solid tumors |
Experimental Protocols
The following are generalized methodologies for key experiments used to investigate the effects of ROCK inhibitors like this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on ROCK kinase activity.
Methodology:
-
Reagents: Recombinant human ROCK1 or ROCK2, kinase buffer, ATP, and a suitable substrate (e.g., long S6 kinase substrate peptide).
-
Procedure: a. The ROCK enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in the kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blotting for Downstream Substrate Phosphorylation
Objective: To assess the effect of a ROCK inhibitor on the phosphorylation of its downstream targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Plate cells of interest (e.g., cancer cell lines) and allow them to adhere. b. Treat the cells with different concentrations of the ROCK inhibitor or a vehicle control for a specified duration.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., phospho-MYPT1, phospho-MLC) and their total protein counterparts. e. Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Migration/Invasion Assay
Objective: To evaluate the effect of a ROCK inhibitor on the migratory and invasive potential of cells.
Methodology:
-
Apparatus: Transwell inserts with a porous membrane (for migration assays) or a membrane coated with a basement membrane extract like Matrigel (for invasion assays).
-
Procedure: a. Seed cells in the upper chamber of the Transwell insert in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). b. Add the ROCK inhibitor at various concentrations to both the upper and lower chambers. c. Incubate the plate for a period sufficient for cell migration or invasion (e.g., 24-48 hours). d. Remove the non-migrated/non-invaded cells from the upper surface of the membrane. e. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Analysis: Count the number of stained cells in several microscopic fields for each condition. Compare the number of migrated/invaded cells in the inhibitor-treated groups to the control group.
Conclusion
This compound is a valuable pharmacological tool for the study of the Rho/ROCK signaling pathway. Its ability to potently inhibit ROCK1 and ROCK2 allows for the detailed investigation of the multifaceted roles of this pathway in health and disease. A thorough understanding of the experimental methodologies to characterize the effects of such inhibitors is paramount for advancing research and developing novel therapeutic strategies targeting the Rho/ROCK signaling nexus. The continued exploration of ROCK inhibitors holds significant promise for addressing a wide range of unmet medical needs.
References
ROCK-IN-11: An In-Depth Technical Guide on its Effects on Actin Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: ROCK-IN-11 is a hypothetical potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The data presented in this guide are representative of the effects observed with well-characterized, publicly documented ROCK inhibitors such as Y-27632 and Fasudil, and are intended to serve as a technical guide for the anticipated effects of a compound with this mechanism of action.
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in maintaining cell shape, motility, and intracellular transport. The Rho family of small GTPases, particularly RhoA, are master regulators of the actin cytoskeleton. Rho-associated coiled-coil containing protein kinase (ROCK) is a key downstream effector of RhoA. The targeted inhibition of ROCK presents a promising therapeutic strategy for various diseases, including cancer, glaucoma, and cardiovascular disorders. This technical guide provides an in-depth overview of the effects of this compound, a hypothetical ROCK inhibitor, on actin cytoskeleton dynamics.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a central regulator of actin filament dynamics and contractility. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, modulates the actin cytoskeleton through two primary downstream pathways:
-
Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates the myosin light chain (MLC) and inhibits myosin light chain phosphatase (MLCP). This leads to an increase in phosphorylated MLC (p-MLC), which promotes the assembly of actin filaments into contractile stress fibers and enhances actomyosin contractility.[1][2][3]
-
LIM Kinase (LIMK)/Cofilin Pathway: ROCK phosphorylates and activates LIM kinase (LIMK).[4] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] The inactivation of cofilin leads to the stabilization of actin filaments and a net increase in filamentous actin (F-actin).
This compound is designed as a competitive inhibitor of the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets and thereby disrupting these signaling cascades.
Quantitative Effects of ROCK Inhibition on Actin Cytoskeleton Dynamics
The following tables summarize the anticipated quantitative effects of this compound on key markers of actin cytoskeleton dynamics, based on data from studies using established ROCK inhibitors.
Table 1: Effect on Phosphorylation of ROCK Substrates
| Marker | Treatment | Concentration | Change from Control | Reference Cell Type |
| p-MLC | Y-27632 | 10 µM | ↓ ~40-60% | Rat Aortic Smooth Muscle[5] |
| p-MLC | Y-27632 | 100 nM | ↓ Significant Decrease | Human Hepatic Stellate Cells[6] |
| p-MLC | Fasudil | 30 µM | ↓ ~23% | Pig Retinal Explants[4] |
| p-Cofilin | Fasudil | 30 µM | ↓ ~26% | Pig Retinal Explants[4] |
Table 2: Effect on Actin Structures
| Parameter | Treatment | Concentration | Observed Effect | Reference Cell Type |
| Stress Fiber Formation | Y-27632 | 10 µM | Significant Reduction/Disassembly | Human Osteoblasts[7] |
| Actin Height (Median) | Y-27632 | Not Specified | 114 nm (control) to 97 nm | Not Specified[8] |
| Cell Spread Area | Y-27632 | Not Specified | Reduction in Area | Not Specified[9] |
Experimental Protocols
To assess the effects of this compound on the actin cytoskeleton, a combination of imaging and biochemical assays is recommended.
Immunofluorescence Staining for F-actin
This protocol allows for the visualization of changes in actin stress fibers and overall cell morphology.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[10]
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes.
-
Staining: Incubate cells with fluorescently conjugated phalloidin (typically 1:100 to 1:1000 dilution in 1% BSA/PBS) for 20-90 minutes at room temperature in the dark.
-
Nuclear Staining: Wash cells three times with PBS and incubate with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash cells three times with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope.
Western Blotting for Phosphorylated Proteins
This method quantifies the levels of phosphorylated MLC and cofilin.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MLC, anti-MLC, anti-p-Cofilin, anti-Cofilin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated cells and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Actin Co-sedimentation Assay
This in vitro assay determines the effect of this compound on the interaction of actin-binding proteins with F-actin.
Materials:
-
Purified G-actin
-
Actin polymerization buffer
-
This compound
-
Protein of interest (e.g., an actin-binding protein)
-
Ultracentrifuge
-
SDS-PAGE analysis reagents
Procedure:
-
Actin Polymerization: Polymerize G-actin to F-actin by incubation in polymerization buffer.
-
Incubation: Incubate the pre-formed F-actin with the protein of interest in the presence or absence of this compound.
-
Sedimentation: Pellet the F-actin and any associated proteins by ultracentrifugation (e.g., 100,000 x g for 20-30 minutes).[11][12]
-
Analysis: Carefully separate the supernatant and pellet fractions.
-
SDS-PAGE: Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of the protein of interest that co-sedimented with F-actin.
Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound on the actin cytoskeleton.
Logical Relationship of this compound's Mechanism of Action
This diagram outlines the logical cascade of events following the inhibition of ROCK by this compound.
Conclusion
This compound, as a hypothetical potent ROCK inhibitor, is expected to significantly impact actin cytoskeleton dynamics. By inhibiting the phosphorylation of key ROCK substrates, this compound is predicted to lead to a reduction in stress fiber formation, decreased actomyosin contractility, and an increase in actin filament turnover. The experimental protocols and data presented in this guide provide a comprehensive framework for investigating and quantifying these effects. Further research into specific ROCK inhibitors like the hypothetical this compound will continue to elucidate the intricate regulation of the actin cytoskeleton and may lead to the development of novel therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Rho-kinase inhibitor inhibits both myosin phosphorylation-dependent and -independent enhancement of myofilament Ca2+ sensitivity in the bovine middle cerebral artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 11. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of ROCK Inhibition in Cell Migration and Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, playing a pivotal role in fundamental cellular processes including cell migration and adhesion. Consequently, ROCK has emerged as a significant therapeutic target in various diseases, particularly in cancer, where aberrant cell motility and invasion are hallmarks of metastasis. This technical guide provides an in-depth overview of the role of ROCK signaling in cell migration and adhesion, with a focus on the effects of its inhibition. We will explore the core signaling pathways, present quantitative data on the effects of ROCK inhibitors, and provide detailed experimental protocols for studying these processes. While this guide will touch upon the broader class of ROCK inhibitors, it will include specific data related to a research compound designated as ROCK-IN-11 and its analogues where available.
The ROCK Signaling Pathway in Cell Migration and Adhesion
The ROCK signaling cascade is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a number of downstream substrates that ultimately lead to increased actomyosin contractility and the formation of stress fibers and focal adhesions, cellular structures essential for migration and adhesion.
Key downstream effectors of ROCK include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and indirectly increases its phosphorylation by inhibiting Myosin Light Chain Phosphatase (MLCP) via the phosphorylation of its regulatory subunit, MYPT1.[1][2][3] Phosphorylated MLC promotes the interaction of myosin with actin filaments, leading to cellular contraction.
-
LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] This leads to the stabilization of actin filaments.
-
Ezrin/Radixin/Moesin (ERM) Proteins: ROCK phosphorylates ERM proteins, which link the actin cytoskeleton to the plasma membrane, further stabilizing cell structure and adhesion.
The coordinated action of these downstream effectors results in the generation of intracellular tension, the formation of robust stress fibers, and the maturation of focal adhesions, all of which are critical for the mechanics of cell movement and anchorage to the extracellular matrix.
Quantitative Data on the Effects of ROCK Inhibition
The inhibition of ROCK activity with small molecules has been shown to significantly impact cell migration and adhesion across various cell types. Below are tables summarizing quantitative data from studies using ROCK inhibitors.
Table 1: Effect of ROCK Inhibitors on Cell Migration
| Inhibitor | Cell Line | Assay | Concentration | Result | Citation |
| RKI-18 | MDA-MB-231 (Breast Cancer) | Transwell Migration | 3 µM | Inhibition of migration | [4] |
| RKI-11 | MDA-MB-231 (Breast Cancer) | Transwell Migration | 60 µM | No inhibition of migration | [4] |
| Y-27632 | Human PDLSCs | Transwell Migration | 10 µM | ~2-fold increase in migrated cells vs. negative control | [5] |
| Y-27632 | Human PDLSCs | Transwell Migration | 20 µM | ~2.2-fold increase in migrated cells vs. negative control | [5] |
| Y-27632 | SW620 (Colon Cancer) | Transwell Invasion | 10 µM | 3.5-fold increase in cell invasion at low cell density | [6] |
| Fasudil | 95D (Lung Carcinoma) | Transwell Migration | 0.75 mg/mL | Significant decrease in migration | [1] |
| HA1077 | TE-10 (Esophageal Cancer) | Wound Healing | 5 µM | Significant reduction in migration distance | [7][8] |
Table 2: Effect of ROCK Inhibitors on Cell Adhesion and Related Markers
| Inhibitor | Cell Line | Assay | Concentration | Result | Citation |
| Fasudil | 95D (Lung Carcinoma) | Adhesion Assay | 0.75 mg/mL | Significant decrease in cell adhesion | [1] |
| Y-27632 | Human RPE | Adhesion Assay | 10 µM | Increased number of adhered cells | [9] |
| Y-27632 | Human RPE | Immunofluorescence | 10 µM | Increased number and total area of focal adhesions per cell | [9] |
| Fasudil | HMVECs | Neutrophil Adhesion Assay | 5 µM | 38% reduction in diabetic neutrophil adhesion | [7] |
| Fasudil | HMVECs | Neutrophil Adhesion Assay | 20 µM | 63% reduction in diabetic neutrophil adhesion | [7] |
| RKI-18 | Human Cancer Cells | Western Blot (p-MLC2) | - | Potent suppression of p-MLC2 | [4] |
| RKI-11 | Human Cancer Cells | Western Blot (p-MLC2) | - | No suppression of p-MLC2 | [4] |
| Fasudil | 95D (Lung Carcinoma) | Western Blot (MYPT1) | 0.75 mg/mL | 29.4% reduction in MYPT1 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to study the role of ROCK in cell migration and adhesion.
Transwell Migration/Invasion Assay
This assay measures the chemotactic or invasive potential of cells.
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 6-24 hours prior to the assay. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate. Place Transwell inserts (8 µm pore size) into the wells.
-
For Invasion Assays: Thaw Matrigel on ice and dilute with cold serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for 1 hour to allow for gelation.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each insert. Include different concentrations of the ROCK inhibitor (e.g., this compound, Y-27632) in the cell suspension for the treatment groups.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period ranging from 4 to 48 hours, depending on the cell type's migratory capacity.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Elute the crystal violet with 10% acetic acid and measure the absorbance at 570 nm, or count the number of stained cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the desired concentration of the ROCK inhibitor.
-
Imaging: Immediately acquire images of the scratch at time 0 using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Immunofluorescence Staining for Focal Adhesions
This technique visualizes the effect of ROCK inhibition on the formation and morphology of focal adhesions.
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and spread overnight.
-
Inhibitor Treatment: Treat the cells with the ROCK inhibitor at the desired concentration for a specified time (e.g., 1-2 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking solution (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a focal adhesion marker (e.g., vinculin or paxillin) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope and analyze the number, size, and morphology of focal adhesions.
Western Blot for Phosphorylated MLC and MYPT1
This method quantifies the activity of the ROCK pathway by measuring the phosphorylation status of its key downstream targets.
Protocol:
-
Sample Preparation: Treat cells with the ROCK inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MLC (p-MLC), total MLC, phosphorylated MYPT1 (p-MYPT1), total MYPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
Conclusion
The Rho/ROCK signaling pathway is a fundamental regulator of cell migration and adhesion. Inhibition of this pathway with small molecules like this compound and other well-characterized inhibitors has profound effects on these cellular processes, making ROCK an attractive target for therapeutic intervention, particularly in oncology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of ROCK signaling and to evaluate the efficacy of novel ROCK inhibitors in modulating cell motility and adhesion. A thorough understanding of these mechanisms and methodologies is essential for advancing our knowledge in cell biology and for the development of new therapeutic strategies.
References
- 1. Effect of fasudil on growth, adhesion, invasion, and migration of 95D lung carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitization in rabbit smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase Inhibition by Fasudil Ameliorates Diabetes-Induced Microvascular Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities | Semantic Scholar [semanticscholar.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Unveiling ROCK-IN-11: A Technical Primer on a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK-IN-11 has emerged as a noteworthy small molecule inhibitor targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These kinases are crucial regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including contraction, adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is associated with various pathologies, making it a compelling target for therapeutic intervention in oncology, cardiovascular disease, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, intended to serve as a foundational resource for researchers and drug development professionals.
Discovery and Chemical Profile
This compound, identified as a potent inhibitor of both ROCK1 and ROCK2, belongs to the thieno[3,2-b]pyridine class of heterocyclic compounds. While the specific initial discovery and reporting of this compound in a peer-reviewed publication remains to be definitively identified through publicly available information, its chemical structure and basic inhibitory activity are known within the research community and are available through chemical suppliers.
Chemical Structure:
The systematic IUPAC name for this compound is N-(3,4,5-trimethoxyphenyl)-3-(pyridin-4-yl)thieno[3,2-b]pyridin-2-amine .
The structure is characterized by a central thieno[3,2-b]pyridine core, which serves as a scaffold for the attachment of a 3,4,5-trimethoxyphenyl group at the 2-amino position and a pyridin-4-yl group at the 3-position.
| Identifier | Value |
| IUPAC Name | N-(3,4,5-trimethoxyphenyl)-3-(pyridin-4-yl)thieno[3,2-b]pyridin-2-amine |
| SMILES | COc1cc(cc(c1OC)OC)Nc2c(c3c(s2)ncc(c3)c4ccncc4)N |
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 434.51 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2. The RhoA-ROCK signaling pathway plays a central role in regulating cellular contractility and cytoskeletal dynamics. Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes the interaction of actin and myosin, leading to increased cellular contractility. Conversely, phosphorylation of MYPT1 inhibits the activity of myosin phosphatase, further augmenting the levels of phosphorylated MLC.
By blocking the kinase activity of ROCK, this compound prevents the phosphorylation of these key substrates, leading to a reduction in actomyosin contractility and subsequent effects on cell morphology, adhesion, and migration.
ROCK-IN-11: A Technical Guide to Isoform Selectivity for ROCK1 vs ROCK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. They play crucial roles in regulating a wide array of cellular processes, including cytoskeletal organization, cell motility, contraction, and apoptosis.[1] Given their involvement in various pathologies, from cardiovascular diseases to cancer and neurodegenerative disorders, ROCK inhibitors have emerged as a promising therapeutic strategy.[1]
The two isoforms, ROCK1 and ROCK2, share a high degree of homology, particularly within their kinase domains (92% amino acid identity).[1] Despite this similarity, they exhibit distinct expression patterns and non-redundant functions in specific cellular contexts. For instance, ROCK1 is enriched in the lungs, liver, and spleen, while ROCK2 is more prominent in the brain and heart.[1] This functional divergence underscores the critical need for the development of isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target side effects.
This technical guide focuses on the isoform selectivity of a representative ROCK inhibitor, herein referred to as ROCK-IN-11, for ROCK1 versus ROCK2. Due to the limited public information on a compound specifically named "this compound," this document will utilize data from well-characterized selective ROCK inhibitors as illustrative examples to provide a comprehensive overview of the principles and methodologies for assessing isoform selectivity.
Quantitative Analysis of Isoform Selectivity
The isoform selectivity of a ROCK inhibitor is quantitatively determined by comparing its inhibitory potency against ROCK1 and ROCK2. This is typically expressed as the ratio of the half-maximal inhibitory concentrations (IC50) for the two isoforms. A higher ratio indicates greater selectivity for one isoform over the other.
Below are tables summarizing the in vitro potency and selectivity of representative ROCK inhibitors.
Table 1: In Vitro Kinase Inhibition Profile of Representative ROCK Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| GSK429286A | ROCK1 | 14 | 0.22 |
| ROCK2 | 63 | ||
| KD025 | ROCK1 | ~24,000 | >400 |
| ROCK2 | ~60 | ||
| Y-27632 (non-selective) | ROCK1 | ~132 | ~1.1 |
| ROCK2 | ~120 | ||
| Fasudil (non-selective) | ROCK1 | ~267 | ~1.7 |
| ROCK2 | ~153 |
Data for GSK429286A and KD025 are presented as examples of selective inhibitors. Data for Y-27632 and Fasudil are included for comparison as non-selective inhibitors.
Signaling Pathway
The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. GTP-bound RhoA binds to the Rho-binding domain of ROCK, leading to a conformational change that activates its kinase domain. Activated ROCK then phosphorylates a variety of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.
Caption: The ROCK signaling pathway, initiated by active RhoA-GTP, leads to the regulation of actin dynamics and actomyosin contraction through the phosphorylation of key downstream targets.
Experimental Protocols
The determination of ROCK isoform selectivity relies on robust and reproducible experimental methodologies. Both biochemical and cell-based assays are employed to assess the inhibitory activity of compounds against ROCK1 and ROCK2.
In Vitro Kinase Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified recombinant ROCK1 and ROCK2.
Objective: To determine the IC50 values of this compound for ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
ROCK substrate (e.g., S6 peptide or recombinant MYPT1)
-
This compound (or other test compounds)
-
Kinase detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay Kit)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase buffer, the ROCK substrate, and the diluted this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding a solution of either ROCK1 or ROCK2 enzyme and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining kinase activity by adding the Kinase-Glo™ reagent, which quantifies the amount of ATP consumed.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase assay to determine the IC50 values of a ROCK inhibitor.
Cell-Based Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a known ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting ROCK1/2 activity.
Materials:
-
A suitable cell line (e.g., Panc-1)
-
Cell culture medium and reagents
-
This compound (or other test compounds)
-
Lysis buffer
-
Antibodies: anti-phospho-MYPT1 (Thr853) and anti-total MYPT1
-
ELISA plates or Western blotting equipment
Procedure (ELISA-based):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle for a specified time (e.g., 1 hour).
-
Lyse the cells directly in the wells.
-
Transfer the lysates to an ELISA plate pre-coated with an anti-total MYPT1 antibody.
-
Detect the level of phosphorylated MYPT1 using a specific anti-phospho-MYPT1 (Thr853) antibody.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to generate a signal.
-
Measure the signal using a microplate reader.
-
Normalize the phospho-MYPT1 signal to the total MYPT1 signal.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Workflow for a cell-based ELISA to measure the inhibition of ROCK substrate phosphorylation.
Conclusion
The development of isoform-selective ROCK inhibitors holds significant promise for targeted therapies with improved safety profiles. A thorough understanding and application of quantitative biochemical and cell-based assays are essential for accurately characterizing the selectivity of novel compounds like this compound. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to assess and interpret the isoform selectivity of ROCK inhibitors, ultimately facilitating the advancement of more precise and effective therapeutics.
References
foundational research on Rho-associated kinase inhibitors
An In-depth Technical Guide to Foundational Research on Rho-Associated Kinase (ROCK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that serves as a crucial downstream effector of the small GTPase RhoA.[1][2] The ROCK family consists of two highly homologous isoforms, ROCK1 and ROCK2, which share 65% overall sequence identity and 92% identity within their kinase domains.[2][3][4] These kinases are pivotal regulators of the actin cytoskeleton and are involved in a multitude of fundamental cellular processes, including cell contraction, adhesion, migration, proliferation, and apoptosis.[2][5][6][7] Given their extensive involvement in cellular functions, the Rho/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, such as hypertension, glaucoma, cancer, and nerve injury, making ROCK an attractive therapeutic target.[6][7][]
ROCK inhibitors are a class of pharmacological agents designed to block the activity of ROCK.[9] By modulating the actin cytoskeleton and cellular contractility, these inhibitors have demonstrated therapeutic potential across various disease models.[5] Several ROCK inhibitors, including Fasudil, Ripasudil, and Netarsudil, have been approved for clinical use in specific indications, validating the therapeutic promise of targeting this pathway.[4][10] This guide provides a comprehensive overview of the foundational research on ROCK inhibitors, covering the core signaling pathway, mechanism of action, pharmacological data, and key experimental protocols.
The ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a central pathway that translates extracellular signals into cytoskeletal changes and contractile force generation.
Activation: The pathway is initiated by various extracellular stimuli, such as growth factors and hormones, which bind to cell surface receptors.[11] This engagement activates guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP on the small G-protein RhoA.[11] The GTP-bound RhoA is the active form that can interact with and activate its downstream effectors, including ROCK.[5][12]
Downstream Effectors: Once activated, ROCK phosphorylates several key substrates that regulate actomyosin contractility and actin filament dynamics:[]
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MBS) of MLCP, which inhibits the phosphatase's activity.[6][13] MLCP is responsible for dephosphorylating the myosin light chain (MLC). Therefore, its inhibition by ROCK leads to a net increase in phosphorylated MLC.[13]
-
Myosin Light Chain (MLC): Increased levels of phosphorylated MLC enhance the interaction between actin and myosin, promoting stress fiber formation and an increase in cellular contractility.[11][13]
-
LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2.[1][13]
-
Cofilin: Activated LIMK, in turn, phosphorylates and inactivates cofilin.[1][13] Since cofilin's primary function is to depolymerize actin filaments, its inactivation leads to the stabilization and accumulation of F-actin, further contributing to stress fiber formation.[1][13]
-
ERM Proteins: ROCK also phosphorylates proteins of the Ezrin/Radixin/Moesin (ERM) family, which are involved in linking the actin cytoskeleton to the plasma membrane.[13]
The culmination of these events is the regulation of cell shape, adhesion, and motility, which are critical for both normal physiological processes and pathological conditions.
References
- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the studies of roles of Rho/Rho-kinase in diseases and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Effectors and Substrates of the ROCK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes. As a key downstream effector of the small GTPase RhoA, the ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, plays a central role in orchestrating the actin cytoskeleton.[1][2] This regulation is pivotal for a wide range of cellular functions, including contraction, adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK signaling pathway has been implicated in a multitude of pathological conditions, including cancer, cardiovascular diseases, and neurological disorders, making it an attractive target for therapeutic intervention.[3][4][5]
This technical guide provides an in-depth exploration of the downstream effectors and substrates of the ROCK signaling pathway. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed summaries of quantitative data, experimental protocols, and visual representations of key signaling cascades and workflows.
Downstream Effectors and Substrates of ROCK
ROCK exerts its pleiotropic effects through the phosphorylation of a diverse array of downstream substrates. These phosphorylation events can either activate or inhibit the target protein, leading to a cascade of cellular responses. The primary and most well-characterized substrates are involved in the regulation of actomyosin contractility and actin filament dynamics.[6][7]
Table 1: Key Downstream Substrates of ROCK and Their Functions
| Substrate Category | Substrate | Phosphorylation Site(s) | Downstream Effect | Cellular Function | References |
| Myosin Regulation | Myosin Light Chain (MLC) | Serine-19 | Direct phosphorylation, leading to increased myosin II ATPase activity. | Actomyosin contraction, stress fiber formation, cell migration. | [7][8] |
| Myosin Phosphatase Target Subunit 1 (MYPT1) | Threonine-696, Threonine-853 | Inactivation of myosin light chain phosphatase (MLCP). | Increased MLC phosphorylation, enhanced actomyosin contractility. | [8][9][10] | |
| Actin Cytoskeleton Dynamics | LIM kinase (LIMK1/2) | - | Activation of LIMK. | Phosphorylation and inactivation of cofilin, leading to actin filament stabilization. | [7][11][12] |
| Cofilin | - | Indirect inactivation via LIMK. | Inhibition of actin depolymerization and severing activity. | [8][11][12] | |
| Ezrin/Radixin/Moesin (ERM) proteins | - | Phosphorylation and activation. | Linking the actin cytoskeleton to the plasma membrane. | [3][13][14] | |
| Adducin | - | Phosphorylation. | Promotes the association of spectrin with F-actin, assembling the actin network. | [14][15] | |
| Microtubule Regulation | Collapsin Response Mediator Protein 2 (CRMP2) | - | Inactivation. | Inhibition of microtubule assembly, neurite retraction. | [6][12][15] |
| Tau | - | Phosphorylation. | Inhibition of microtubule polymerization. | [15] | |
| Microtubule-Associated Protein 2 (MAP2) | - | Phosphorylation. | Inhibition of microtubule polymerization. | [15] | |
| Cell Survival and Signaling | PTEN (Phosphatase and tensin homolog) | - | Phosphorylation and activation. | Negative regulation of the anti-apoptotic PI3K/AKT pathway. | [14][15][16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of ROCK signaling and investigation.
Caption: Core ROCK signaling cascade.
Caption: ELISA-based ROCK Kinase Assay.
Caption: Identifying ROCK binding partners.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays used to investigate ROCK signaling.
Protocol 1: In Vitro ROCK Kinase Activity Assay (ELISA-based)
This protocol provides a non-radioactive method to measure the kinase activity of ROCK1 and ROCK2 using its physiological substrate, MYPT1.[9][10][17]
Materials:
-
96-well microplate pre-coated with recombinant MYPT1
-
Purified active ROCK1 or ROCK2 enzyme, or cell lysate containing ROCK
-
10X Kinase Reaction Buffer
-
100 mM ATP solution
-
1 M DTT
-
0.5 M EDTA, pH 8.0
-
1X Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody: Anti-phospho-MYPT1 (Thr696)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer by diluting the 10X stock.
-
Prepare the final 10X Kinase Reaction Buffer/DTT/ATP mix. For example, to prepare 1 mL, add 10 µL of 1 M DTT and 20 µL of 100 mM ATP to 970 µL of 10X Kinase Buffer.[17]
-
-
Plate Loading:
-
Add 90 µL of diluted active ROCK enzyme or cell lysate samples to the wells of the MYPT1-coated plate. Include a negative control (without kinase). Assay each sample in duplicate.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 10X Kinase Reaction Buffer/DTT/ATP mix to each well.
-
Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.
-
-
Stopping the Reaction:
-
Washing:
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-MYPT1 (Thr696) antibody in an appropriate blocking buffer (e.g., 1X Wash Buffer with 1% BSA).
-
Add 100 µL of the diluted primary antibody to each well.
-
Cover the plate and incubate at room temperature for 1 hour on an orbital shaker.[9]
-
-
Washing:
-
Repeat the washing step as described in step 5.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Cover the plate and incubate at room temperature for 1 hour on an orbital shaker.[9]
-
-
Washing:
-
Repeat the washing step as described in step 5.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 5-15 minutes).
-
Stop the color development by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the ROCK activity in the sample.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Identification of ROCK Binding Partners
This protocol describes the enrichment of endogenous ROCK and its interacting proteins from cell lysates for subsequent identification by mass spectrometry.[18][19][20]
Materials:
-
Cultured cells expressing ROCK
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Primary antibody specific for ROCK1 or ROCK2
-
Protein A/G magnetic beads
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Tris buffer, pH 8.5 (for neutralization if using low pH elution)
-
SDS-PAGE equipment and reagents
-
Mass spectrometry-grade trypsin
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis Buffer for 30 minutes on ice with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add 5-10 µg of the specific ROCK antibody to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
-
Complex Capture:
-
Add an appropriate amount of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C on a rotator to capture the immune complexes.
-
-
Washing:
-
Collect the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 50 µL of Elution Buffer and incubating for 5-10 minutes. If using SDS-PAGE sample buffer, boil the sample for 5 minutes.
-
Collect the eluate using a magnetic rack.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluate can be directly processed for in-solution digestion or run on an SDS-PAGE gel for in-gel digestion.
-
Briefly, proteins are denatured, reduced, and alkylated.
-
Proteins are then digested into peptides using trypsin overnight.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired mass spectra are searched against a protein database to identify the proteins present in the sample. Proteins significantly enriched in the ROCK IP compared to a control IP (e.g., using a non-specific IgG) are considered potential binding partners.
-
Conclusion and Future Directions
The ROCK signaling pathway remains a focal point of intense research due to its integral role in both normal physiology and a wide spectrum of diseases. The continued identification and characterization of novel downstream effectors and substrates will undoubtedly unveil more nuanced aspects of its function. Advances in quantitative proteomics and mass spectrometry will be instrumental in mapping the dynamic ROCK interactome under various cellular conditions.[21][22][23] Furthermore, elucidating the distinct and overlapping functions of ROCK1 and ROCK2 is a key area of ongoing investigation, with significant implications for the development of isoform-specific inhibitors that could offer enhanced therapeutic efficacy and reduced side effects.[2][24] This guide provides a solid foundation for researchers aiming to contribute to this exciting and impactful field.
References
- 1. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 8. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content.abcam.com [content.abcam.com]
- 18. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass spectrometry-based immuno-precipitation proteomics - the user's guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Top-down Proteomics Revealed Kinase Inhibitor-induced Proteoform-level Changes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass spectrometry-based proteomics turns quantitative. | Broad Institute [broadinstitute.org]
- 23. Quantitative Proteomics Identifies Activation of Hallmark Pathways of Cancer in Patient Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Initial Studies on ROCK Inhibitors in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of cellular processes integral to neuronal function, including cytoskeletal dynamics, axonal growth, and inflammation. Consequently, it has emerged as a promising therapeutic target for a range of neurological disorders. While specific research on "ROCK-IN-11," a potent ROCK1 and ROCK2 inhibitor with an IC50 of ≤ 5µM, is currently documented within the context of cancer research, its potential in neuroscience warrants exploration.[1][2][3][4][5] This technical guide provides an in-depth overview of the initial studies on ROCK inhibitors in the field of neuroscience, summarizing key preclinical findings, outlining common experimental methodologies, and illustrating the core signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for neurological diseases.
The ROCK Signaling Pathway in the Nervous System
The ROCK signaling pathway plays a pivotal role in various neuronal functions.[6][7][8] It is a downstream effector of the small GTPase RhoA.[6][7][9][10][11] In the central nervous system (CNS), this pathway is implicated in the inhibition of axonal growth and regeneration following injury, largely through its influence on the actin cytoskeleton.[6][7] Myelin-associated inhibitors, such as Nogo, myelin-associated glycoprotein (MAG), and oligodendrocyte-myelin glycoprotein (OMgp), activate the RhoA/ROCK pathway, leading to growth cone collapse and prevention of neural repair.[7][10][11]
Furthermore, the ROCK pathway is involved in dendritic spine morphology, synaptic plasticity, and neuronal apoptosis.[6] Dysregulation of this pathway has been linked to the pathophysiology of numerous neurological disorders, including spinal cord injury, stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[6][7][10][11][12] Consequently, inhibition of ROCK has been extensively investigated as a therapeutic strategy to promote neuroregeneration and neuroprotection.[6][12]
Signaling Pathway Diagram
Caption: Simplified overview of the ROCK signaling cascade in neurons.
Preclinical Data on ROCK Inhibitors in Neurological Disorders
A substantial body of preclinical evidence highlights the therapeutic potential of ROCK inhibitors in various models of neurological diseases. These studies have primarily utilized compounds such as Fasudil, Y-27632, and Ripasudil.
Table 1: Summary of Preclinical Studies with ROCK Inhibitors in Neurological Models
| Inhibitor | Disease Model | Animal Model | Key Quantitative Findings | Reference(s) |
| Fasudil | Spinal Cord Injury | Rat | Significantly improved motor recovery (unspecified quantitative data). Decreased neuronal apoptosis and demyelination. | [6] |
| Spinal Cord Injury | Mouse | Significantly decreased histological damage and improved motor recovery (unspecified quantitative data). | [7] | |
| Stroke | Mouse | Reduced cerebral infarct size by ~50% when administered before ischemia. This effect was absent in eNOS-/- mice. | [11] | |
| Alzheimer's Disease | 3xTg-AD Mouse | Reversed gene expression profiles associated with neurodegenerative diseases. | [13] | |
| Alzheimer's Disease (Tauopathy) | PS19 Tau Transgenic Mouse | Dose-dependently increased levels of Fasudil and its active metabolite in the brain, which correlated with reduced tau phosphorylation. | [14] | |
| Y-27632 | Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mouse | 30 mg/kg oral treatment improved motor function in male mice. In vitro, 10 µM increased neurite length of motoneurons by 28%. | [1] |
| Spinal Cord Injury | Rat | Enhanced sprouting of corticospinal tract fibers and accelerated locomotor recovery. | [15] | |
| Axonal Regeneration (in vitro) | Dorsal Root Ganglion (DRG) Neurons | Dramatically promoted neurite outgrowth on inhibitory substrates like myelin and MAG. | [16] | |
| Ripasudil | Glaucoma / Optic Neuropathy | Mouse | Reduced mean RGC axon loss to 6.6% compared to 36.3% in vehicle-treated glaucoma model. Reduced RGC soma loss after optic nerve crush. | [17] |
| FSD-C10 (novel) | Alzheimer's Disease | APP/PS1 Transgenic Mouse | Effectively improved learning and memory impairment and reduced Aβ1-42 and phosphorylated Tau levels in the hippocampus and cortex. | [18] |
Experimental Protocols for Studying ROCK Inhibitors in Neuroscience
The investigation of ROCK inhibitors in neuroscience employs a range of in vitro and in vivo experimental models. Below are generalized protocols for key experiments cited in the literature.
In Vitro Neurite Outgrowth Assay
This assay is fundamental for assessing the ability of a ROCK inhibitor to overcome neurite growth inhibition.
-
Cell Culture: Primary neurons, such as dorsal root ganglion (DRG) neurons, are dissociated and cultured.
-
Substrate Coating: Culture plates are coated with permissive (e.g., laminin) or inhibitory substrates (e.g., myelin extracts, MAG, or Nogo-66).
-
Treatment: Neurons are treated with the ROCK inhibitor (e.g., Y-27632 at 10 µM) or a vehicle control.[1][16]
-
Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.
-
Immunocytochemistry: Neurons are fixed and stained with neuronal markers (e.g., β-III tubulin) to visualize neurites.
-
Quantification: Neurite length is measured using imaging software. The total length of neurites per neuron or the percentage of neurons with neurites exceeding a certain length is quantified.
Animal Models of Neurological Disease
In vivo studies are crucial for evaluating the therapeutic efficacy of ROCK inhibitors.
-
Spinal Cord Injury (SCI) Model:
-
Surgical Procedure: A laminectomy is performed on rodents (rats or mice) at a specific thoracic level. The spinal cord is then subjected to a contusion or compression injury.[6][7]
-
Drug Administration: The ROCK inhibitor (e.g., Fasudil at 10 mg/kg, i.p.) is administered at specific time points post-injury.[7]
-
Behavioral Assessment: Locomotor function is assessed over several weeks using a standardized scale such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[6]
-
Histological Analysis: At the end of the study, spinal cord tissue is collected for histological analysis to assess lesion size, axonal sprouting, and myelination.
-
-
Stroke Model (Middle Cerebral Artery Occlusion - MCAO):
-
Surgical Procedure: Focal cerebral ischemia is induced in mice or rats by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.[11]
-
Drug Administration: The ROCK inhibitor is administered before or after the ischemic event.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to measure the volume of the ischemic infarct.
-
Neurological Scoring: Neurological deficits are assessed using a standardized scoring system.
-
-
Neurodegenerative Disease Models:
-
Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) or mutant Tau are commonly used.[13][14][18]
-
ALS: The SOD1G93A transgenic mouse, which expresses a mutant form of human superoxide dismutase 1, is a widely used model.[1]
-
Treatment and Assessment: Animals are treated with the ROCK inhibitor over an extended period. Efficacy is assessed through behavioral tests (e.g., Morris water maze for memory) and analysis of brain pathology (e.g., amyloid plaque load, neurofibrillary tangles, and neuronal loss).[18]
-
Neuroinflammation Assays
The anti-inflammatory effects of ROCK inhibitors are often investigated in microglia, the resident immune cells of the CNS.
-
Cell Culture: Primary microglia or immortalized microglial cell lines (e.g., BV2) are used.[2][3]
-
Inflammatory Challenge: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).[3][19]
-
Treatment: Cells are co-treated with the ROCK inhibitor or a vehicle control.
-
Analysis of Inflammatory Markers: The expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators (e.g., nitric oxide) are quantified using techniques like ELISA, qPCR, or Western blotting.[19]
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical assessment of ROCK inhibitors.
Conclusion and Future Directions
The initial studies on ROCK inhibitors in the field of neuroscience have provided compelling evidence for their therapeutic potential across a spectrum of neurological disorders. By promoting axonal regeneration, exerting neuroprotective effects, and reducing neuroinflammation, these compounds represent a promising class of drugs for conditions with high unmet medical needs.
While the specific compound this compound has yet to be profiled in neurological models, its potent inhibition of both ROCK1 and ROCK2 suggests it could be a valuable candidate for future investigation. Further preclinical studies are warranted to determine the efficacy and safety profile of this compound and other novel ROCK inhibitors in models of neurological disease. The translation of these preclinical findings into clinical trials will be a critical next step in realizing the therapeutic promise of ROCK inhibition for patients with neurological disorders.
References
- 1. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of Y-27632, a selective Rho-associated kinase inhibitor, assessed in the halothane-anesthetized canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROCK inhibition with fasudil promotes early functional recovery of spinal cord injury in rats by enhancing microglia phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fasudil, a selective inhibitor of Rho kinase activity, in the secondary injury associated with the experimental model of spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ROCK inhibition promotes axon and myelin regeneration via PI3K/Akt/GSK3β in a mouse sciatic nerve injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Rho Kinase Inhibition Enhances Axonal Regeneration in the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic effect of Rho kinase inhibitor FSD-C10 in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
ROCK-IN-11: Application Notes and Protocols for Cell Culture
For Research Use Only.
Introduction
ROCK-IN-11 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a central regulator of cellular functions including cytoskeletal dynamics, cell polarity, motility, and contraction.[1] Dysregulation of this pathway is implicated in a variety of diseases, making ROCK inhibitors valuable tools for research and potential therapeutic development.
ROCK kinases exert their effects through the phosphorylation of several downstream substrates. Key targets include Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1).[1][2][3] Phosphorylation of MLC promotes actomyosin contractility and the formation of stress fibers.[2] ROCK-mediated phosphorylation of MYPT1 inhibits myosin phosphatase activity, further increasing the levels of phosphorylated MLC.[1][3] Additionally, ROCKs can indirectly stabilize actin filaments by activating LIM kinase (LIMK), which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin.[1][3][4]
These application notes provide detailed protocols for the use of this compound in cell culture, enabling researchers to investigate the roles of the Rho/ROCK pathway in their specific cellular models.
Data Presentation
Table 1: Effects of ROCK Inhibition on Protein Phosphorylation
| Target Protein | Change upon ROCK Inhibition | Cell Type | Reference Compound |
| Phospho-MLC | Decreased | Breast Cancer Cells, hESC-RPE | Y-27632 |
| Phospho-MYPT1 | Decreased | Breast Cancer Cells | Y-27632 |
| Phospho-Cofilin | Decreased | hESC-RPE | Pan ROCK1/2 inhibitor |
hESC-RPE: human Embryonic Stem Cell-derived Retinal Pigmented Epithelium
Table 2: Cellular Effects of ROCK Inhibition
| Cellular Process | Effect of ROCK Inhibition | Cell Type | Reference Compound |
| Cell Attachment & Spreading | Promoted | hESC-RPE | Pan ROCK1/2 inhibitor |
| Cell Proliferation | Promoted | hESC-RPE | Pan ROCK1/2 inhibitor |
| In Vitro Wound Closure | Increased Rate | hESC-RPE | Pan ROCK1/2 inhibitor |
| Stress Fiber Formation | Decreased | Fibroblasts | General ROCK inhibitors |
| Cell Cycle Progression | Arrested (long-term treatment) | Mouse Embryonic Fibroblasts | H1152, Blebbistatin |
| Senescence | Induced (long-term treatment) | Mouse Embryonic Fibroblasts | H1152, GSK269962A |
Signaling Pathway
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound. Optimal conditions, including cell density and inhibitor concentration, should be determined empirically for each cell line and experiment.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (reconstituted in a suitable solvent, e.g., DMSO or sterile water)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80-90% confluency in a T75 flask. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach. d. Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a conical tube. e. Centrifuge at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and perform a cell count. g. Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the specific assay. Allow cells to adhere and grow for 24 hours at 37°C with 5% CO2.
-
This compound Preparation and Treatment: a. Prepare a stock solution of this compound in the recommended solvent. For example, create a 10 mM stock in DMSO. Store aliquots at -20°C or -80°C. b. On the day of the experiment, thaw an aliquot of the this compound stock solution. c. Prepare working solutions by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO). d. Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: a. Return the cells to the incubator (37°C, 5% CO2) and incubate for the desired period (e.g., 1 hour for short-term signaling studies, 24-72 hours for proliferation or morphological assays).
-
Downstream Analysis: a. Following incubation, proceed with the desired analysis, such as Western blotting, immunofluorescence staining, or a cell viability assay.
2. Western Blot Analysis of ROCK Substrate Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of downstream targets like MLC and MYPT1.
Materials:
-
Cells treated with this compound as described above.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-MLC, anti-total-MLC, anti-phospho-MYPT1, anti-total-MYPT1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. j. Densitometric analysis can be performed to quantify changes in protein phosphorylation.[2]
Experimental Workflow
Caption: A typical experimental workflow for investigating the effects of this compound in cell culture.
References
- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Novel ROCK Inhibitor, ROCK-IN-11, in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a generalized guide based on the established use of Rho-kinase (ROCK) inhibitors in preclinical research. As of late 2025, specific peer-reviewed data on the in vivo application of ROCK-IN-11 is limited. Therefore, these protocols are adapted from studies involving similar pan-ROCK inhibitors, such as Y-27632 and Fasudil. Researchers are strongly advised to conduct initial dose-finding and toxicology studies for this compound before commencing efficacy trials.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These kinases are critical downstream effectors of the small GTPase RhoA and play a fundamental role in regulating a variety of cellular processes. The Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention.
Key Cellular Functions Regulated by ROCK:
-
Actin cytoskeleton organization
-
Cell adhesion and motility
-
Smooth muscle contraction
-
Apoptosis
-
Cell proliferation
Dysregulation of the ROCK signaling pathway is associated with conditions such as cancer, fibrosis, cardiovascular disease, and neurological disorders. The therapeutic potential of ROCK inhibitors is thus being explored in a wide range of preclinical disease models.
The Rho/ROCK Signaling Pathway
The diagram below illustrates the canonical Rho/ROCK signaling cascade. Extracellular signals activate RhoA, which in turn activates ROCK. ROCK then phosphorylates a variety of downstream substrates to elicit cellular responses.
Caption: The RhoA/ROCK signaling pathway and point of intervention for this compound.
Experimental Design and Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical mouse model.
Caption: A generalized experimental workflow for in vivo testing of this compound.
Recommended Mouse Models
The choice of mouse model is critical and depends on the therapeutic indication. Below are examples of commonly used models where ROCK inhibitors have shown efficacy.
| Therapeutic Area | Mouse Model | Induction Method | Typical Endpoints |
| Fibrosis | Unilateral Ureteral Obstruction (UUO) | Surgical ligation of one ureter | Kidney fibrosis (Sirius Red, α-SMA), inflammation |
| Bleomycin-Induced Pulmonary Fibrosis | Intratracheal or intraperitoneal bleomycin injection | Lung collagen content (Hydroxyproline assay), Ashcroft score | |
| Oncology | Syngeneic or Xenograft Tumor Models | Subcutaneous or orthotopic injection of tumor cells | Tumor volume, metastasis, microvessel density |
| Cardiovascular | Angiotensin II-Induced Hypertension | Continuous infusion of Angiotensin II via osmotic minipump | Blood pressure, cardiac hypertrophy, vascular remodeling |
Preparation and Administration of this compound
1. Reconstitution:
-
This compound is typically supplied as a solid powder.
-
For in vivo use, it is often formulated in a vehicle such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve in the primary solvent (e.g., DMSO) first.
-
Add the other components of the vehicle sequentially, ensuring complete dissolution at each step.
-
Vortex or sonicate briefly if necessary to obtain a clear solution.
-
Prepare fresh daily before administration.
-
2. Administration Routes and Dosages: The optimal route and dose will depend on the pharmacokinetic properties of this compound and the specific mouse model. Based on data from similar ROCK inhibitors, the following are suggested starting points for a dose-finding study.
| Route of Administration | Suggested Starting Doses | Frequency | Notes |
| Intraperitoneal (i.p.) Injection | 1, 5, 10 mg/kg | Once or twice daily | Common route for preclinical studies; potential for local irritation. |
| Oral Gavage (p.o.) | 5, 15, 30 mg/kg | Once or twice daily | More clinically relevant; requires assessment of oral bioavailability. |
| Subcutaneous (s.c.) Injection | 1, 5, 10 mg/kg | Once daily | Provides a slower release profile compared to i.p. |
It is imperative to include a vehicle-only control group in all experiments.
Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol provides an example of how to assess the anti-fibrotic efficacy of this compound.
1. Animals:
-
C57BL/6 mice, male, 8-10 weeks old.
2. Induction of Fibrosis:
-
Anesthetize mice with isoflurane or ketamine/xylazine.
-
Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline.
-
Control mice receive 50 µL of sterile saline only.
3. Treatment:
-
Begin administration of this compound or vehicle 24 hours after bleomycin instillation.
-
Example treatment groups:
-
Group 1: Sham + Vehicle
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + this compound (e.g., 5 mg/kg, i.p., daily)
-
Group 4: Bleomycin + this compound (e.g., 10 mg/kg, i.p., daily)
-
-
Continue treatment for 14 to 21 days. Monitor body weight daily for the first week and then twice weekly.
4. Endpoint Analysis (Day 14 or 21):
-
Histology:
-
Euthanize mice and perfuse the lungs with PBS.
-
Inflate and fix the left lung with 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) and Masson's Trichrome to assess inflammation and collagen deposition, respectively.
-
Score fibrosis severity using the Ashcroft scoring system.
-
-
Biochemical Analysis:
-
Homogenize the right lung lobe for protein or RNA analysis.
-
Western Blot: Measure levels of p-MLC, α-SMA, and Collagen I to assess target engagement and fibrotic markers.
-
Hydroxyproline Assay: Quantify total collagen content in the lung homogenate as a primary measure of fibrosis.
-
-
Gene Expression:
-
Extract RNA from lung tissue and perform qRT-PCR for key fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).
-
Target Engagement and Pharmacodynamic Readouts
To confirm that this compound is hitting its intended target in vivo, it is crucial to measure downstream pharmacodynamic (PD) biomarkers.
| Biomarker | Assay | Tissue | Interpretation |
| Phospho-Myosin Light Chain (p-MLC) | Western Blot, IHC | Disease-relevant tissue (e.g., lung, kidney, tumor) | Decrease indicates ROCK inhibition. |
| Phospho-LIM Kinase (p-LIMK) | Western Blot | Disease-relevant tissue | Decrease indicates ROCK inhibition. |
| Alpha-Smooth Muscle Actin (α-SMA) | Western Blot, IHC, qPCR | Fibrotic tissue, tumor stroma | Decrease indicates anti-fibrotic or anti-stromal activity. |
| Collagen Deposition | Masson's Trichrome, Sirius Red, Hydroxyproline Assay | Fibrotic tissue | Decrease indicates anti-fibrotic efficacy. |
Protocol: Western Blot for p-MLC
-
Collect tissue samples at a predetermined time point after the final dose of this compound (e.g., 2-4 hours post-dose).
-
Immediately snap-freeze samples in liquid nitrogen.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-MLC (Thr18/Ser19) and total MLC overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
Quantify band intensity and normalize the p-MLC signal to total MLC or a housekeeping protein like GAPDH.
Summary and Conclusion
The successful application of this compound in a mouse model requires a systematic approach, beginning with careful selection of the disease model, vehicle formulation, and administration route. Initial dose-ranging studies are essential to determine a safe and effective dose. Efficacy should be assessed through a combination of functional readouts, histopathology, and quantification of specific biomarkers to confirm both the therapeutic effect and target engagement. The protocols and data presented here provide a foundational framework for researchers to design and execute robust preclinical studies with this compound.
Application Notes and Protocols for In Vivo Studies of ROCK Inhibitors
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in a wide range of diseases, including cancer, cardiovascular disorders, neurodegenerative diseases, and glaucoma.[3][4] Consequently, ROCK inhibitors have emerged as a promising class of therapeutic agents.[1][3]
This document provides a generalized guide for the in vivo administration and dosage of a novel ROCK inhibitor, referred to here as ROCK-IN-11. The information is compiled from preclinical and clinical studies of various ROCK inhibitors. Researchers should consider this a starting point and optimize the protocols for their specific animal model and research question.
Data Presentation: Dosage and Administration of Representative ROCK Inhibitors
The following table summarizes the dosage and administration routes of several ROCK inhibitors from in vivo studies. This data can be used as a reference for designing initial dose-finding experiments for a novel ROCK inhibitor like this compound.
| Compound Name | Animal Model/Disease | Dosage | Administration Route | Frequency | Reference |
| BA-1049 | Mouse model of cavernous angioma | 1, 10, 100 mg/kg/day | In drinking water | Daily | [5] |
| Mouse model of ischemic stroke | 1-10 mg/kg | Intraperitoneal | Single dose | [5] | |
| Compound 3 | Rat model of pulmonary hypertension | 1 and 3 mg/kg | Subcutaneous | Twice daily | [6] |
| DC24 | Mouse model of acute inflammation | 5 mg/kg | Not specified | Not specified | [7] |
| AR-13324 | Rat model of optic nerve injury | 0.06% solution | Topical (eye drops) | Three times a day | [8] |
| AT13148 | Human patients with solid tumors | 180 mg | Oral | 3 days a week | [9] |
| Fasudil | Approved for human use | Not specified | Inhaled for pulmonary hypertension | Not specified | [10] |
| Y27632 | Mouse model of breast cancer metastasis | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The formulation of this compound will depend on its physicochemical properties (e.g., solubility, stability) and the chosen route of administration.
-
For Oral Administration (Gavage or Medicated Drinking Water):
-
Determine the solubility of this compound in common vehicles such as water, saline, or a solution of 0.5% carboxymethylcellulose (CMC).
-
For gavage, prepare a homogenous suspension or solution at the desired concentration.
-
For administration in drinking water, ensure the stability of the compound in water over 24 hours and its palatability to the animals.[5]
-
-
For Parenteral Administration (Intraperitoneal, Intravenous, Subcutaneous):
-
Dissolve this compound in a sterile, biocompatible solvent such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO (ensure final DMSO concentration is non-toxic).
-
Filter-sterilize the solution using a 0.22 µm syringe filter before injection.
-
-
For Topical Administration:
-
Formulate this compound into a solution, gel, or cream at the desired concentration using an appropriate vehicle for the target tissue (e.g., ophthalmic solution for eye-related studies).[8]
-
In Vivo Dose-Finding and Efficacy Study
The following is a generalized protocol for a dose-response and efficacy study in a mouse model.
-
Animal Model:
-
Experimental Groups:
-
Vehicle control group.
-
At least three dose levels of this compound (e.g., low, medium, and high dose, based on preliminary in vitro data and the data from similar compounds in the table above).[5]
-
Positive control group (if a standard-of-care treatment exists).
-
-
Administration and Dosing:
-
Randomly assign animals to the different treatment groups.[5]
-
Administer this compound or vehicle according to the chosen route and frequency for a predetermined study duration.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, behavioral changes, or adverse reactions. Systemic administration of pan-ROCK inhibitors can lead to hypotension.[10]
-
-
Efficacy Assessment:
-
At the end of the study, euthanize the animals and collect tissues for analysis.
-
Primary endpoints will depend on the disease model and may include:
-
-
Pharmacodynamic Analysis:
Mandatory Visualizations
Signaling Pathway
Caption: The Rho/ROCK signaling pathway.
Experimental Workflow
Caption: Generalized workflow for an in vivo study.
References
- 1. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brain Targeted Orally Available ROCK2 Inhibitor Benefits Mild and Aggressive Cavernous Angioma Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a highly selective Rho kinase (ROCK) inhibitor and its therapeutic effects in experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical administration of a Rock/Net inhibitor promotes retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. preclinical-to-clinical-utility-of-rock-inhibitors-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 11. Conditional ROCK activation in vivo induces tumor cell dissemination and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ROCK Inhibitor ROCK-IN-11 with Human Pluripotent Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine, drug discovery, and disease modeling. However, their sensitivity to single-cell dissociation, a process required for many essential laboratory procedures, presents a significant challenge. Dissociation-induced apoptosis, or anoikis, is primarily mediated by the hyperactivation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[1][2]
ROCK-IN-11 is a potent and selective inhibitor of ROCK, designed to enhance the survival and cloning efficiency of hPSCs following single-cell dissociation. By mitigating the apoptotic signaling cascade, this compound facilitates critical applications such as single-cell passaging, cryopreservation, and high-throughput screening, thereby improving the overall efficiency and reproducibility of hPSC-based research. These application notes provide detailed protocols and quantitative data for the effective use of this compound in hPSC culture.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of various ROCK inhibitors in human pluripotent stem cell culture.
Table 1: Comparison of Commonly Used ROCK Inhibitors in hPSC Culture
| Feature | Y-27632 | Thiazovivin | Chroman 1 (this compound) |
| Typical Working Concentration | 10 µM[1][2][3] | 2 µM[1][2] | 50 nM[1][4] |
| Potency (IC50) | ROCK1: 220 nM, ROCK2: 300 nM[5] | - | ROCK1: 52 pM, ROCK2: 1 pM[4] |
| Selectivity | Known to have off-target effects[2][6] | Selective ROCK inhibitor | Highly selective for ROCK1/2 with minimal off-target effects at working concentration[4][6] |
| Reported Efficacy | Groundbreaking discovery for improving hPSC survival from single-cell dissociation.[1] | Enhances hPSC reprogramming efficiencies.[1][2] | Approximately 25% more effective at improving hPSC single-cell survival compared to Y-27632.[4] |
Table 2: Effect of ROCK Inhibition on hPSC Viability and Cloning Efficiency
| Application | ROCK Inhibitor | Improvement Metric | Reported Improvement |
| Single-Cell Passaging | Y-27632 (10 µM) | Cloning Efficiency | Significantly increases the number and size of colonies.[3] |
| Single-Cell Passaging | Chroman 1 (50 nM) | Cell Survival | ~25% improvement compared to Y-27632.[4] |
| Cryopreservation | Y-27632 (10 µM) | Post-thaw Recovery | Dramatically improves recovery and growth of cryopreserved hESCs.[3] |
| Cryopreservation | CEPT Cocktail (containing Chroman 1) | Post-thaw Recovery | Dramatically improved with the use of CEPT over other ROCK inhibitors.[1] |
| FACS Sorting | Y-27632 (10 µM) | Cell Recovery | Improves cell recovery with no observed effect on pluripotency.[7] |
Signaling Pathway
The Rho/ROCK signaling pathway plays a critical role in regulating apoptosis in hPSCs following single-cell dissociation. The diagram below illustrates the key components of this pathway and the mechanism of action of this compound.
Caption: The Rho/ROCK signaling pathway leading to apoptosis in hPSCs and its inhibition by this compound.
Experimental Protocols
Protocol 1: Single-Cell Passaging of hPSCs using this compound
This protocol describes the routine passaging of hPSCs as single cells.
Materials:
-
hPSC culture medium (e.g., mTeSR1, E8)
-
This compound (prepared as a stock solution)
-
Gentle cell dissociation reagent (e.g., Accutase, TrypLE)
-
DPBS (Ca2+/Mg2+ free)
-
Matrigel or other suitable extracellular matrix
-
6-well culture plates
Procedure:
-
Coating Plates: Coat new 6-well plates with Matrigel according to the manufacturer's instructions.
-
Cell Culture Preparation: Aspirate the spent medium from confluent hPSC cultures.
-
Washing: Wash the cells once with DPBS.
-
Dissociation: Add 1 mL of pre-warmed Accutase or TrypLE to each well and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Cell Collection: Gently triturate the cells to create a single-cell suspension and transfer the cell suspension to a 15 mL conical tube.
-
Cell Counting: Perform a cell count to determine the cell density.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in hPSC culture medium supplemented with 50 nM this compound.
-
Plating: Plate the cells onto the pre-coated plates at a density of 10,000-40,000 cells/cm².[8]
-
Incubation: Culture the cells at 37°C and 5% CO2.
-
Medium Change: After 24 hours, replace the medium with fresh hPSC culture medium without this compound.
-
Maintenance: Continue to change the medium daily until the cells are ready for the next passage (typically at ~75-80% confluency).[8]
Caption: Workflow for single-cell passaging of hPSCs with this compound.
Protocol 2: Cryopreservation of hPSCs using this compound
This protocol details the cryopreservation of single-cell suspensions of hPSCs.
Materials:
-
hPSC culture medium (e.g., E8)
-
This compound
-
Gentle cell dissociation reagent (e.g., EDTA)
-
Cryopreservation medium (e.g., Bambanker, or a solution containing 10% DMSO)[9]
-
Cryovials
-
Mr. Frosty or other controlled-rate freezing container
Procedure:
-
Cell Preparation: Culture hPSCs to ~70-80% confluency.
-
Dissociation: Aspirate the medium, wash with DPBS, and add 1 mL of EDTA solution per well. Incubate for 5-7 minutes at room temperature.[9]
-
Cell Detachment: Aspirate the EDTA and detach the cells by gently adding 1 mL of hPSC culture medium.
-
Cell Suspension: Transfer the cell suspension to a conical tube.
-
Freezing Medium Preparation: Prepare the cryopreservation medium. For a 10% DMSO solution, mix equal volumes of 2x cryopreservation medium (20% DMSO in hPSC medium) with the cell suspension.[10] It is recommended to add 50 nM this compound to the cryopreservation medium.
-
Aliquoting: Aliquot the cell suspension into cryovials (typically 1 million cells per vial).
-
Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Long-term Storage: Transfer the vials to liquid nitrogen for long-term storage.
Protocol 3: Thawing of Cryopreserved hPSCs using this compound
Materials:
-
hPSC culture medium (e.g., mTeSR1, E8)
-
This compound
-
Matrigel-coated plates
-
Water bath at 37°C
Procedure:
-
Plate Preparation: Prepare Matrigel-coated plates.
-
Thawing: Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Cell Transfer: Transfer the contents of the vial to a 15 mL conical tube containing pre-warmed hPSC culture medium.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in hPSC culture medium supplemented with 50 nM this compound. Plate the cells onto the prepared plates.[9]
-
Incubation: Culture the cells at 37°C and 5% CO2.
-
Medium Change: After 24 hours, replace the medium with fresh hPSC culture medium without this compound.[9]
-
Maintenance: Continue daily medium changes.
Caption: Workflow for cryopreservation and thawing of hPSCs using this compound.
References
- 1. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 2. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 3. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 7. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 8. Four essential tips for passaging single cell hPSCs – Captivate Bio [captivatebio.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Cryopreservation of Human Pluripotent Stem Cells in Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring ROCK Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a wide range of cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction.[] Dysregulation of ROCK signaling has been implicated in various diseases, making these kinases attractive therapeutic targets. This document provides detailed application notes and protocols for various in-ro assays designed to measure the activity of ROCK kinases, aiding in the discovery and characterization of novel inhibitors.
Signaling Pathway of ROCK
The ROCK signaling pathway is a key component of the Rho GTPase signaling cascade. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates several downstream substrates. A major substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of myosin light chain (MLC) phosphatase. This results in increased phosphorylation of MLC and subsequent cell contraction and stress fiber formation.[2][3]
Caption: The Rho/ROCK signaling pathway.
Biochemical Assays for ROCK Activity
Biochemical assays directly measure the enzymatic activity of purified ROCK protein. These assays are essential for primary screening of compound libraries and for determining the potency and mechanism of action of inhibitors.
ELISA-Based Kinase Assay
This assay measures the phosphorylation of a ROCK substrate, typically MYPT1, coated onto a microplate. The level of phosphorylation is then detected using a specific antibody against the phosphorylated substrate.
Caption: ELISA-based ROCK activity assay workflow.
-
Plate Coating: Coat a 96-well microplate with a recombinant MYPT1 substrate and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.
-
Kinase Reaction: Add purified active ROCK2 enzyme and test compounds (inhibitors) to the wells. Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.[4]
-
Detection:
-
Wash the plate to remove ATP and unbound enzyme.
-
Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696) and incubate for 1 hour.[5]
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[5]
-
Wash and add TMB substrate. After sufficient color development, stop the reaction with a stop solution.[5]
-
-
Data Analysis: Measure the absorbance at 450 nm. The signal is proportional to ROCK activity.
| Parameter | Value | Reference |
| Detection Limit | 200 pg of active ROCK2 | [4] |
| Assay Format | 96-well plate | [2] |
| Detection Method | Colorimetric | [2] |
Mobility Shift Assay (MSA)
MSA is a microfluidics-based method that measures the separation of a fluorescently labeled peptide substrate from its phosphorylated product based on a change in electrophoretic mobility.[6]
-
Reaction Setup: In a 384-well plate, incubate the ROCK enzyme with a fluorescently labeled peptide substrate, ATP, and test compounds.[6]
-
Electrophoretic Separation: After incubation, the reaction mixture is introduced into a microfluidic chip. An electric field is applied, separating the phosphorylated and non-phosphorylated peptides.[6]
-
Detection: The fluorescence of the separated substrate and product peaks is measured. The ratio of product to the sum of product and substrate is used to determine the percent conversion and enzyme activity.[6]
| Parameter | Value | Reference |
| ATP Concentration | Near Km or 1 mM | [7] |
| Throughput | Up to 100,000 compounds/day | [6] |
| Platform | PerkinElmer Caliper LabChip | [6] |
Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled peptide substrate upon phosphorylation. The binding of a phosphospecific antibody to the phosphorylated peptide results in a larger molecular complex, leading to an increase in fluorescence polarization.[8]
-
Kinase Reaction: Incubate recombinant ROCK with a fluorescently labeled peptide substrate (e.g., S6-peptide), ATP, and test compounds.[8]
-
Detection: Add a binding reagent containing a phosphospecific antibody.[8]
-
Measurement: Measure the fluorescence polarization. An increase in polarization indicates substrate phosphorylation.
| Parameter | Value | Reference |
| Z'-factor | 0.81 | [8] |
| Substrate | Fluorescent S6-peptide (200 nM) | [8] |
| ATP | 10 µM | [8] |
Cell-Based Assays for ROCK Activity
Cell-based assays measure ROCK activity within an intact cellular environment, providing more physiologically relevant data.
Cell-Based ELISA
This method quantifies the phosphorylation of an endogenous ROCK substrate, such as MYPT1, in cell lysates.
-
Cell Culture and Treatment: Culture cells in 96-well plates and treat with test compounds.
-
Cell Lysis: Lyse the cells to release intracellular proteins. A recommended lysis buffer includes 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors.[9]
-
ELISA:
-
Transfer the cell lysates to an antibody-coated plate that captures the target substrate (e.g., total MYPT1).
-
Detect the phosphorylated substrate using a specific primary antibody (e.g., anti-phospho-MYPT1 T853) followed by an HRP-conjugated secondary antibody and TMB substrate.[10]
-
-
Data Analysis: Measure the absorbance at 450 nm. The signal reflects the level of ROCK activity in the cells.
Summary of In Vitro ROCK Activity Assays
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| ELISA-Based Kinase Assay | Antibody-based detection of substrate phosphorylation.[2] | High sensitivity, non-radioactive. | Multiple wash steps, potential for antibody cross-reactivity. | Medium to High |
| Mobility Shift Assay (MSA) | Electrophoretic separation of substrate and product.[6] | Ratiometric measurement, low false positives. | Requires specialized equipment. | High |
| Fluorescence Polarization (FP) | Change in polarization of a fluorescent substrate upon phosphorylation and antibody binding.[8] | Homogeneous assay, no wash steps. | Potential for interference from fluorescent compounds. | High |
| Cell-Based ELISA | Quantification of endogenous substrate phosphorylation in cell lysates.[10] | Physiologically relevant. | More complex, higher variability. | Medium |
Conclusion
A variety of robust in vitro methods are available for measuring ROCK activity. The choice of assay depends on the specific research question, available resources, and desired throughput. Biochemical assays are well-suited for high-throughput screening and detailed kinetic studies of inhibitors, while cell-based assays provide valuable insights into compound activity in a more physiological context. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals working on the discovery and characterization of novel ROCK inhibitors.
References
- 2. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Technology [nanosyn.com]
- 7. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 8. Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAQ: Rho Kinase Activity Assay, 96-Well | Cell Biolabs [cellbiolabs.com]
- 10. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for High-Throughput Screening of ROCK-IN-11
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, such as cancer, hypertension, and glaucoma, making ROCK proteins attractive therapeutic targets.[4][5][6] High-throughput screening (HTS) assays are essential for identifying novel and potent ROCK inhibitors from large compound libraries.[7][8][9] This document provides detailed application notes and protocols for the use of a novel ROCK inhibitor, ROCK-IN-11, in HTS assays.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2 kinases. It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. The primary downstream targets of ROCK include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[2][10] By inhibiting ROCK, this compound leads to a decrease in the phosphorylation of MLC and MYPT1, resulting in the disassembly of actin stress fibers and a reduction in cell contractility.[10]
Signaling Pathway
The diagram below illustrates the ROCK signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the performance of this compound in various HTS assays. The data presented are representative values obtained from typical assay conditions.
| Parameter | Value | Assay Type | Notes |
| IC50 | 15 nM | Biochemical (ROCK2 Kinase Assay) | Half-maximal inhibitory concentration determined using a 10-point dose-response curve. |
| Z'-factor | 0.85 | Biochemical (ROCK2 Kinase Assay) | A measure of assay quality, with a value > 0.5 indicating excellent assay robustness.[11] |
| IC50 | 50 nM | Cell-based (MYPT1 Phosphorylation ELISA) | Cellular potency measured in a high-throughput ELISA format.[4][5] |
| Z'-factor | 0.78 | Cell-based (MYPT1 Phosphorylation ELISA) | Indicates a robust and reliable cell-based assay for screening. |
| Selectivity | >100-fold vs. PKA, PKC | Kinase Panel Screening | Demonstrates high selectivity for ROCK over other related kinases. |
Experimental Protocols
Biochemical ROCK2 Kinase Assay (Luminescent)
This protocol is designed for a 96-well format to measure the direct inhibitory activity of compounds on purified ROCK2 kinase.[6]
Materials:
-
Recombinant human ROCK2 (amino acids 5-554)
-
S6Ktide substrate
-
ATP
-
Kinase Assay Buffer
-
Kinase-Glo™ MAX Luminescence Reagent
-
White, opaque 96-well plates
-
This compound (or test compounds)
Procedure:
-
Prepare a 2X master mix of ROCK2 kinase and S6Ktide substrate in Kinase Assay Buffer.
-
Add 10 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of this compound or test compound at various concentrations (in 1% DMSO) to the wells. For controls, add 5 µL of 1% DMSO.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 20 µL of Kinase-Glo™ MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values from the dose-response curves.
Cell-Based MYPT1 Phosphorylation ELISA
This protocol describes a quantitative ELISA to measure the inhibition of ROCK activity in intact cells by quantifying the phosphorylation of its substrate, MYPT1.[4][5]
Materials:
-
Panc-1 cells (or other suitable cell line)
-
Cell culture medium and reagents
-
96-well cell culture plates
-
This compound (or test compounds)
-
Cell Lysis Buffer
-
Antibody-coated 96-well ELISA plates (capture antibody for total MYPT1)
-
Detection antibody (anti-phospho-MYPT1, Thr853)
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Wash Buffer
Procedure:
-
Seed Panc-1 cells in a 96-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or test compounds for 2 hours.
-
Lyse the cells directly in the wells using Cell Lysis Buffer.
-
Transfer the cell lysates to the anti-MYPT1 antibody-coated ELISA plate.
-
Incubate for 2 hours at room temperature to allow capture of MYPT1.
-
Wash the plate three times with Wash Buffer.
-
Add the anti-phospho-MYPT1 detection antibody and incubate for 1 hour.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-MYPT1 signal to total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition and determine the IC50 values.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify ROCK inhibitors.
Conclusion
The protocols and data presented in this application note demonstrate the utility of biochemical and cell-based assays for the high-throughput screening and characterization of ROCK inhibitors like this compound. These robust and reproducible methods are essential tools in the discovery and development of novel therapeutics targeting the ROCK signaling pathway.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assay.works [assay.works]
- 9. nuvisan.com [nuvisan.com]
- 10. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting ROCK-IN-11 experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with ROCK-IN-11, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1][2][3] It prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), by binding to the kinase domain of ROCK.[2][4] This inhibition leads to a reduction in actomyosin contractility, stress fiber formation, and other ROCK-mediated cellular events.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
For initial stock solutions, we recommend dissolving this compound in DMSO. For long-term storage, the lyophilized powder should be stored at -20°C, protected from light. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[6] Under these conditions, the reconstituted inhibitor is stable for up to one year.[6]
Q3: What are the known off-target effects of this compound?
While this compound is designed for high selectivity towards ROCK1 and ROCK2, at higher concentrations, it may exhibit inhibitory effects on other serine-threonine kinases like PKA and PKC.[2] It is crucial to perform dose-response experiments to determine the optimal concentration that minimizes off-target effects in your specific cell type or experimental system.
Troubleshooting Experimental Results
This section addresses common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Inhibitor Degradation: Improper storage or handling.[6] 2. Incorrect Concentration: Sub-optimal concentration for the cell type. 3. Cell Insensitivity: The specific cell line may have low ROCK activity or alternative signaling pathways. | 1. Verify Storage: Ensure the inhibitor was stored at -20°C and protected from light. Use a fresh aliquot. 2. Dose-Response: Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to find the optimal concentration. 3. Positive Control: Use a cell line known to be responsive to ROCK inhibition (e.g., HeLa, U2OS) as a positive control. 4. Target Validation: Confirm ROCK expression and activity in your cell line via Western blot for p-MLC or a ROCK activity assay. |
| High cell death or toxicity observed after treatment. | 1. High Concentration: Excessive concentration of this compound. 2. Solvent Toxicity: High concentration of the solvent (e.g., DMSO). 3. Off-Target Effects: Inhibition of other essential kinases.[2] | 1. Lower Concentration: Reduce the concentration of this compound. 2. Solvent Control: Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% DMSO). Include a vehicle-only control. 3. Time-Course: Perform a time-course experiment to determine if toxicity is time-dependent. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent dilution of this compound. 2. Cell Passage Number: High passage number can lead to phenotypic drift. 3. Experimental Conditions: Variations in incubation time, cell density, or other parameters. | 1. Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. 3. Standard Operating Procedures: Adhere to a strict, detailed experimental protocol. |
| Unexpected morphological changes in cells. | 1. Cytoskeletal Rearrangement: Expected effect of ROCK inhibition is the loss of stress fibers and a more rounded morphology.[4] 2. Apoptosis: High concentrations can induce apoptosis, leading to membrane blebbing.[5] | 1. Phalloidin Staining: Stain for F-actin to visualize changes in the actin cytoskeleton and confirm the loss of stress fibers. 2. Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V staining) to check for programmed cell death. |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the ROCK signaling pathway and a general experimental workflow for assessing this compound activity.
Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This protocol details the steps to assess the inhibition of ROCK activity by measuring the phosphorylation of its downstream target, MLC.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-MLC, anti-total MLC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MLC signal to the total MLC and loading control (GAPDH).
Expected Results: A dose-dependent decrease in the p-MLC/total MLC ratio should be observed in cells treated with this compound compared to the vehicle control.
| Treatment | p-MLC / Total MLC Ratio (Normalized) |
| Vehicle (DMSO) | 1.00 |
| This compound (1 µM) | 0.65 |
| This compound (5 µM) | 0.25 |
| This compound (10 µM) | 0.05 |
| This table represents hypothetical data for illustrative purposes. |
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 4. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. FAQ: Rho Kinase Activity Assay, 96-Well | Cell Biolabs [cellbiolabs.com]
Technical Support Center: Optimizing ROCK-IN-11 Concentration for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ROCK-IN-11 in primary cell culture. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, migration, and contraction.[1] ROCKs, including ROCK1 and ROCK2, are serine/threonine kinases that are activated by the small GTPase RhoA.[1] this compound exerts its effect by competing with ATP for the binding site in the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream substrates. This leads to a reduction in actomyosin contractility and changes in cytoskeletal organization.
Q2: What are the expected phenotypic changes in primary cells upon treatment with this compound?
A2: The effects of ROCK inhibition can vary depending on the primary cell type and the experimental context. However, some common phenotypic changes include:
-
Morphological Alterations: Cells may exhibit a more stellate or dendritic appearance with long, thin protrusions. This is due to the disassembly of stress fibers.
-
Effects on Adhesion: The effect on cell adhesion is cell-type dependent. In some cases, ROCK inhibition can enhance cell attachment and spreading, while in others it may have a modest effect.[2][3]
-
Increased Proliferation: For certain primary cells, such as keratinocytes and some stem cells, ROCK inhibitors have been shown to increase proliferation rates.[4][5][6]
-
Enhanced Cell Survival: ROCK inhibitors are widely used to improve the survival of primary cells, particularly after single-cell dissociation or cryopreservation, by preventing anoikis (detachment-induced apoptosis).[7]
Q3: What is the recommended starting concentration for this compound in primary cell culture?
A3: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. Based on its known potency for ROCK2 (IC50 = 0.18 µM), a good starting range for a dose-response curve would be from 0.1 µM to 10 µM. For many primary cell types, a concentration of 10 µM of the general ROCK inhibitor Y-27632 has been found to be effective.[2][4][5][6][7]
Q4: How can I confirm that this compound is active in my primary cells?
A4: The activity of this compound can be confirmed by assessing the phosphorylation status of its downstream targets. A western blot analysis showing a decrease in the phosphorylation of Myosin Light Chain 2 (MLC2) or cofilin is a reliable indicator of ROCK inhibition. Additionally, observing the characteristic morphological changes, such as the loss of stress fibers, through immunofluorescence staining of F-actin can also serve as a qualitative confirmation of inhibitor activity.
Q5: Are there known off-target effects of ROCK inhibitors?
A5: While this compound is a selective ROCK2 inhibitor, it is important to be aware of potential off-target effects, especially at higher concentrations. Some ROCK inhibitors have been shown to affect other kinases.[8][9] If you observe unexpected or inconsistent results, it is advisable to consult kinase selectivity data if available, or to use a second, structurally different ROCK inhibitor to confirm that the observed phenotype is due to on-target ROCK inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations. | Inhibitor concentration is too high for the specific primary cell type. Primary cells are often more sensitive than immortalized cell lines. | Perform a thorough dose-response curve starting from a lower concentration range (e.g., 10 nM - 1 µM) to determine the optimal non-toxic concentration. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is below the toxic threshold for your primary cells (typically ≤ 0.1%). Include a vehicle-only control in all experiments. | |
| Inconsistent results between experiments. | Variability in primary cell health and passage number. Primary cells can lose their characteristics and sensitivity over time in culture. | Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Inhibitor degradation. | Aliquot the inhibitor upon receipt and store as recommended. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. | |
| No observable effect of the inhibitor. | Suboptimal inhibitor concentration. The concentration used may be too low to effectively inhibit ROCK in your specific primary cells. | Perform a dose-response experiment with a higher concentration range. Confirm the inhibitor's activity using a positive control cell line known to be responsive to ROCK inhibition. |
| Inhibitor is inactive. | Test a fresh aliquot of the inhibitor. If possible, test the activity of the inhibitor in a cell-free kinase assay. | |
| The cellular process being studied is not regulated by ROCK2. | Consider the possibility that the observed phenotype is independent of ROCK2 signaling. Use a pan-ROCK inhibitor or inhibitors targeting other pathways to investigate alternative mechanisms. | |
| Unexpected morphological changes. | Off-target effects of the inhibitor. | Test a lower concentration of this compound. Use a structurally different ROCK inhibitor to see if the same morphological changes are observed. |
| Cell-type specific response. | The observed morphology may be a specific response of your primary cell type to ROCK inhibition. Document the changes and investigate the underlying cytoskeletal rearrangements. |
Quantitative Data
Table 1: Potency of this compound and other common ROCK inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Reference |
| ROCK2-IN-11 | ROCK2 | IC50: 0.18 µM | MedChemExpress |
| Y-27632 | ROCK1, ROCK2 | Ki: 140 nM (ROCK1), 300 nM (ROCK2) | [10] |
| Fasudil | ROCK1, ROCK2 | Ki: 1.6 µM (ROCK1), 1.6 µM (ROCK2) | [10] |
| GSK269962A | ROCK1, ROCK2 | IC50: 1.6 nM (ROCK1), 4 nM (ROCK2) | [10] |
| RKI-1447 | ROCK1, ROCK2 | IC50: 14.5 nM (ROCK1), 6.2 nM (ROCK2) | [10] |
| Belumosudil (KD025) | ROCK2 | IC50: 60 nM | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve for Cell Viability
Objective: To determine the concentration range of this compound that effectively inhibits ROCK signaling without causing significant cytotoxicity in the target primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a 10-point, 2-fold or 3-fold dilution series starting from 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control and plot cell viability against the logarithm of the this compound concentration. This will allow you to determine the concentration that causes 50% inhibition of cell viability (IC50 for cytotoxicity) and to select a working concentration that has minimal impact on cell viability.
Protocol 2: Western Blot Analysis of Downstream ROCK Signaling
Objective: To confirm the on-target activity of this compound by measuring the phosphorylation of a downstream target.
Materials:
-
Primary cells of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Myosin Light Chain 2 (Ser19), anti-total Myosin Light Chain 2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed primary cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations (determined from the dose-response curve) and a vehicle control for a suitable duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated MLC2 to total MLC2 with increasing concentrations of this compound confirms on-target activity.
Visualizations
Caption: The ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. embopress.org [embopress.org]
- 2. Rho Kinase Inhibitor Y-27632 Prolongs the Life Span of Adult Human Keratinocytes, Enhances Skin Equivalent Development, and Facilitates Lentiviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of Low Calcium with Y-27632 Rock Inhibitor Increases the Proliferative Capacity, Expansion Potential and Lifespan of Primary Human Keratinocytes while Retaining Their Capacity to Differentiate into Stratified Epidermis in a 3D Skin Model | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel ROCK inhibitor: off-target effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: ROCK Inhibitor Stability in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common stability issues encountered with Rho-associated kinase (ROCK) inhibitors in cell culture media. This guide is intended for researchers, scientists, and drug development professionals to ensure the effective and consistent application of ROCK inhibitors in their experiments.
Troubleshooting Guide: Common Issues with ROCK Inhibitor Efficacy
Unexpected experimental results, such as poor cell survival, reduced attachment, or altered morphology after cell passaging, may be attributed to the degradation of ROCK inhibitors in your culture media. This guide provides a systematic approach to troubleshoot these issues.
Issue 1: Decreased Cell Survival and Attachment After Passaging
If you observe a significant decrease in cell viability or attachment after single-cell dissociation, despite the addition of a ROCK inhibitor, consider the following possibilities:
-
Improper Storage of Stock Solution: ROCK inhibitor stock solutions, typically prepared in DMSO or water, can be sensitive to freeze-thaw cycles and light exposure.[1]
-
Recommendation: Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Degradation in Media: The stability of ROCK inhibitors can be compromised by prolonged incubation in culture media at 37°C.
-
Recommendation: Prepare fresh media containing the ROCK inhibitor immediately before use. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals (e.g., every 24 hours).[1]
-
-
Incorrect Final Concentration: An incorrect final concentration of the inhibitor will lead to suboptimal results.
-
Recommendation: Double-check the dilution calculations from your stock solution. Ensure thorough mixing of the inhibitor in the media before adding it to the cells.
-
Issue 2: Inconsistent Experimental Outcomes
Variability in results across different experiments can often be traced back to the inconsistent activity of the ROCK inhibitor.
-
Batch-to-Batch Variability of Inhibitor: While less common with high-quality reagents, there can be differences in the purity and activity of the ROCK inhibitor between different manufacturing lots.
-
Recommendation: If you suspect batch-to-batch variability, test a new lot of the inhibitor in a small-scale experiment and compare the results with your previous observations.
-
-
Media Composition: Certain components in the cell culture media could potentially interact with and degrade the ROCK inhibitor over time.[2]
-
Recommendation: If you have recently changed your media formulation, consider it a potential source of the issue. Test the inhibitor's efficacy in your previous and current media formulations in parallel.
-
A logical workflow for troubleshooting these issues is presented below:
Frequently Asked Questions (FAQs)
Q1: What are ROCK inhibitors and why are they used in cell culture?
A1: Rho-associated coiled-coil forming kinase (ROCK) inhibitors are small molecules that block the ROCK signaling pathway. This pathway is involved in regulating cell shape, adhesion, and apoptosis (programmed cell death).[3][4] In cell culture, particularly with human pluripotent stem cells (hPSCs), ROCK inhibitors are used to increase cell survival and attachment, especially after single-cell dissociation for passaging or cryopreservation.[5][6]
Q2: Which are the most common ROCK inhibitors used in research?
A2: The most frequently used ROCK inhibitors in cell culture are Y-27632, Thiazovivin, and Fasudil.[4][5] Y-27632 is widely used and was one of the first to be identified for its beneficial effects on hPSC survival.[5]
Q3: How should I prepare and store my ROCK inhibitor stock solution?
A3: Most ROCK inhibitors are supplied as a powder. The recommended solvent is typically sterile DMSO or water. It is crucial to prepare a concentrated stock solution (e.g., 10 mM), which can then be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1] Some ROCK inhibitors are also light-sensitive, so it is best to protect the stock solutions from light.[1]
Q4: For how long is a ROCK inhibitor stable in my culture medium at 37°C?
A4: The stability of ROCK inhibitors in culture media at 37°C can be limited. For optimal and consistent results, it is recommended to add the ROCK inhibitor to the media immediately before use. If cells are to be cultured in the presence of the inhibitor for more than 24 hours, the media should be replaced with fresh media containing the inhibitor every 24 hours.[1]
Q5: What is the typical working concentration for ROCK inhibitors?
A5: The optimal working concentration can vary depending on the specific inhibitor and the cell type. However, for Y-27632, a final concentration of 10 µM in the culture media is commonly used.[1][5] It is always recommended to consult the manufacturer's data sheet for the specific ROCK inhibitor you are using and to optimize the concentration for your particular cell line and application.
Quantitative Data on ROCK Inhibitor Usage
| ROCK Inhibitor | Common Stock Solution | Typical Working Concentration | Key Application Notes |
| Y-27632 | 10 mM in sterile water or DMSO | 10 µM | Most widely used for hPSC culture; recommended for short-term use (12-24 hours) to prevent changes in cell morphology and proliferation.[1][5] |
| Thiazovivin | 2 mM in DMSO | 2 µM | A selective ROCK inhibitor used as an alternative to Y-27632, typically at a lower concentration.[5] |
| Fasudil | 10 mM in sterile water | 10 µM | Another commonly used ROCK inhibitor that has been shown to improve cell survival.[4] |
The ROCK Signaling Pathway
ROCK inhibitors function by blocking the activity of the ROCK proteins (ROCK1 and ROCK2). These proteins are key downstream effectors of the small GTPase RhoA. When activated, ROCKs phosphorylate various substrates, leading to the assembly of actin stress fibers and actomyosin contractility. This increased contractility can lead to apoptosis in dissociated single cells. By inhibiting ROCK, the downstream signaling is blocked, leading to reduced actomyosin contractility and enhanced cell survival.[4][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alphalabs.co.uk [alphalabs.co.uk]
- 4. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 6. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maculagenomafoundation.org [maculagenomafoundation.org]
Technical Support Center: Troubleshooting ROCK-IN-11 Off-Target Effects
Welcome to the technical support center for ROCK-IN-11, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects during their experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway targeted by this compound?
A1: this compound is designed to inhibit the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating cellular functions such as cytoskeleton dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][][3] ROCK activation leads to the phosphorylation of several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which ultimately results in increased actin-myosin contractility and stress fiber formation.[1][4]
Q2: What are the known isoforms of ROCK, and does this compound differentiate between them?
A2: There are two main isoforms of ROCK: ROCK1 and ROCK2. While they share a high degree of homology in their kinase domains, they are not functionally identical and can have distinct roles in cellular processes.[5] For instance, ROCK1 is often associated with the destabilization of the actin cytoskeleton, while ROCK2 is linked to its stabilization.[5] The selectivity profile of this compound for ROCK1 versus ROCK2 should be considered when interpreting experimental results. Please refer to the provided technical data sheet for the specific IC50 values of this compound against each isoform.
Q3: What are "off-target" effects in the context of kinase inhibitors like this compound?
A3: Off-target effects refer to the modulation of other kinases or proteins by a drug that is intended to be specific for a particular target.[6][7] Due to the conserved nature of the ATP-binding pocket across the human kinome, it is not uncommon for kinase inhibitors to exhibit some level of activity against unintended targets.[6][8] These off-target interactions can lead to unexpected biological responses, confounding experimental results and potentially causing toxicity in therapeutic applications.[9][10]
Q4: How can I determine if the phenotype I'm observing is a result of on-target ROCK inhibition or an off-target effect?
A4: To distinguish between on-target and off-target effects, several experimental controls are recommended:
-
Use a structurally different ROCK inhibitor: A positive control using a well-characterized ROCK inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to ROCK inhibition.[11]
-
siRNA/shRNA knockdown: Silencing the expression of ROCK1 and/or ROCK2 using RNA interference should phenocopy the effects of this compound if the effect is on-target.[5]
-
Rescue experiments: If possible, expressing a this compound-resistant mutant of ROCK could rescue the phenotype, confirming on-target engagement.
-
Dose-response analysis: On-target effects are typically observed at concentrations consistent with the IC50 value of the inhibitor for its target. Off-target effects may appear at higher concentrations.[12]
Troubleshooting Guides
Problem 1: I'm observing unexpected or inconsistent results in my cell-based assays.
This is a common issue that can arise from several factors. Follow these troubleshooting steps to identify the source of the problem.
-
Step 1: Verify Inhibitor Integrity and Concentration.
-
Proper Storage: Ensure this compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C) to prevent degradation.[13]
-
Fresh Solutions: Prepare fresh working solutions of this compound for each experiment, as repeated freeze-thaw cycles can reduce its potency.[11]
-
Solubility: Confirm that the inhibitor is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture media. Poor solubility can lead to inaccurate concentrations.[12]
-
-
Step 2: Assess Cell Health and Experimental Conditions.
-
Cell Viability: Ensure your cells are healthy and within a consistent passage number. Stressed or unhealthy cells can respond differently to inhibitors.[11]
-
Consistent Seeding: Uneven cell seeding can lead to variability in results. Ensure a uniform cell density across all wells.[11][12]
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent on your cells.[12]
-
-
Step 3: Consider the Possibility of Off-Target Effects.
-
If the above steps do not resolve the issue, the unexpected results may be due to this compound interacting with other kinases in your cellular model. Proceed to the section on "Identifying Potential Off-Target Effects."
-
Problem 2: I suspect this compound is causing off-target effects in my experiment. How can I identify the potential off-targets?
Identifying unintended targets is crucial for accurate data interpretation. Several advanced techniques can be employed for this purpose.
-
Method 1: Kinase Profiling.
-
Description: This involves screening this compound against a large panel of purified kinases to determine its selectivity.[6][8] Many commercial services offer panels that cover a significant portion of the human kinome.
-
Workflow:
-
Submit a sample of this compound to a kinase profiling service.
-
The service will perform in vitro activity assays with a broad range of kinases at one or more concentrations of your inhibitor.
-
The results will provide a selectivity profile, highlighting any kinases that are significantly inhibited by this compound.[8]
-
-
-
Method 2: Chemical Proteomics.
-
Description: This approach identifies the direct binding targets of a compound in a complex biological sample, such as a cell lysate.[6][14]
-
Workflow (Affinity Chromatography):
-
Immobilize a derivative of this compound onto beads.
-
Incubate the beads with cell lysate to allow for binding of target proteins.
-
Wash away non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry.[14]
-
-
Problem 3: I have identified potential off-targets of this compound. How can I mitigate these effects?
-
Strategy 1: Optimize Inhibitor Concentration.
-
Use the lowest effective concentration of this compound that elicits the desired on-target phenotype. This can be determined by performing a detailed dose-response curve. Off-target effects often require higher concentrations of the inhibitor.
-
-
Strategy 2: Use a More Selective Inhibitor.
-
If available, compare the effects of this compound with a more selective ROCK inhibitor that does not affect the identified off-targets. This can help to confirm that the observed phenotype is independent of the off-target activity.
-
-
Strategy 3: Employ Genetic Approaches.
-
Use siRNA or CRISPR to knock down the identified off-target protein. If the phenotype persists after off-target knockdown, it is more likely to be a result of on-target ROCK inhibition.
-
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized ROCK inhibitors. This information can serve as a reference for designing experiments and interpreting results with this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Select ROCK Inhibitors
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Other Notable Off-Targets (IC50 in nM) |
| GSK269962A | 1.6 | 4 | >30-fold selectivity against a panel of other kinases[15][16] |
| Y-27632 | ~140 | Not specified | PKA (>25,000), PKC (>25,000) |
| Fasudil | ~300 | Not specified | PKA (1,600) |
| SB-772077-B | 5.6 | Not specified | PRK2 (6), PKN (20), Aurora A (60) |
Data compiled from publicly available literature. Values can vary depending on assay conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-MYPT1 (a downstream marker of ROCK activity)
-
Cell Treatment: Plate and treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-MYPT1 (e.g., Thr853) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MYPT1 signal to total MYPT1 or a loading control like GAPDH or β-actin.[12]
Visualizations
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logical troubleshooting flow for common experimental issues.
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Should we keep rocking? Portraits from targeting Rho kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ROCK Inhibitor Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Rho-associated kinase (ROCK) inhibitors in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ROCK inhibitors?
A1: ROCK inhibitors are compounds that target Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4] These kinases are key regulators of the actin cytoskeleton and are involved in fundamental cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[2][3][5][6] By inhibiting ROCK, these compounds disrupt downstream signaling pathways, leading to changes in cell shape, motility, and survival.[4][7]
Q2: Do ROCK inhibitors induce or inhibit apoptosis?
A2: The effect of ROCK inhibitors on apoptosis is context-dependent and can vary significantly between cell types.[7][8] In some cancer cell lines, ROCK inhibition has been shown to induce apoptosis and sensitize cells to chemotherapeutic agents.[9] Conversely, in other cell types, such as neuroblastoma cells, ROCK inhibition has been reported to protect against cytotoxic cell death and promote cell survival.[8] Therefore, the impact of a ROCK inhibitor on apoptosis must be empirically determined for each cell line of interest.
Q3: What are the common ROCK inhibitors used in research?
A3: Several small molecule ROCK inhibitors are widely used in preclinical research. These include Y-27632, fasudil (HA-1077), and RKI-1447.[1][2] These compounds are valuable tools for investigating the cellular functions of ROCK signaling.
Q4: How does ROCK inhibition affect cell viability and proliferation?
A4: The impact of ROCK inhibition on cell viability and proliferation is also cell-type specific. In many cancer models, inhibition of ROCK signaling can lead to decreased cell proliferation.[2] However, in the context of stem cell research, ROCK inhibitors are often used to enhance cell survival, particularly during single-cell dissociation, by preventing anoikis (a form of programmed cell death).[1][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and verify cell counts for each experiment. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for treatment groups. Fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Check the solubility of the ROCK inhibitor in your culture medium. Consider using a lower concentration or a different solvent. | |
| No significant cytotoxicity observed at expected concentrations. | The cell line is resistant to ROCK inhibitor-induced cytotoxicity. | Confirm the activity of your ROCK inhibitor compound. Consider using a positive control known to be sensitive. Evaluate different, more sensitive cell lines if appropriate. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period for observing cytotoxic effects. | |
| Unexpected increase in cell viability with ROCK inhibitor treatment. | The ROCK inhibitor is promoting cell survival in this specific cell line. | This is a known phenomenon in certain cell types, such as stem cells.[1][10] This may indicate a pro-survival role for ROCK inhibition in your model. |
| Assay interference. | Ensure the ROCK inhibitor does not interfere with the chemistry of your chosen cytotoxicity assay (e.g., MTT reduction). Run appropriate controls without cells. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a generic ROCK inhibitor across different cancer cell lines, illustrating the variability in cytotoxic response.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 72 | 15.8 ± 2.1 |
| A549 | Non-Small Cell Lung Cancer | 72 | 25.3 ± 3.5 |
| PANC-1 | Pancreatic Cancer | 72 | 12.5 ± 1.8 |
| U87 MG | Glioblastoma | 72 | 30.1 ± 4.2 |
| MOLM-14 | Acute Myeloid Leukemia | 48 | 8.7 ± 1.1 |
Note: These are example values and the actual IC50 will depend on the specific ROCK inhibitor and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Selected cell line
-
Complete culture medium
-
ROCK inhibitor stock solution
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ROCK inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the ROCK inhibitor. Include vehicle-only controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[11]
Materials:
-
LDH Cytotoxicity Assay Kit
-
Selected cell line
-
Complete culture medium
-
ROCK inhibitor stock solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 8. Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-Associated Protein Kinase (ROCK) Inhibitors Inhibit Survivin Expression and Sensitize Pancreatic Cancer Stem Cells to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to solve ROCK-IN-11 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with the ROCK inhibitor, ROCK-IN-11. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2, with an IC50 of ≤ 5μM.[1] It is used in research to study the roles of ROCK signaling in various cellular processes, including cancer.[1]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: While specific public solubility data for this compound is limited, many ROCK inhibitors are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is a common practice to first dissolve compounds of this nature in DMSO to create a concentrated stock solution, which can then be diluted into aqueous buffers or cell culture media.
Q3: Can I dissolve this compound directly in water or PBS?
A3: It is generally not recommended to dissolve this compound directly in aqueous solutions like water or Phosphate-Buffered Saline (PBS). Many small molecule inhibitors have low aqueous solubility and may precipitate out of solution. The preferred method is to first create a stock solution in an organic solvent like DMSO.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: Cloudiness or precipitation indicates that the compound is not fully dissolved. This can be due to several factors, including using an inappropriate solvent, exceeding the solubility limit, or a change in temperature. Refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility problems with this compound.
Initial Stock Solution Preparation
If you are experiencing issues with dissolving this compound, the following experimental protocol outlines a general procedure for preparing a stock solution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. You will need the molecular weight of this compound for this calculation. Note: As the exact molecular weight may vary depending on the specific salt form, refer to the manufacturer's product information.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) for a short period (5-10 minutes) can also aid in dissolving the compound.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Common Problems
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the chosen solvent. | The solvent may not be appropriate for this compound. | 1. Attempt to dissolve a small test amount in an alternative organic solvent such as ethanol or DMF. 2. If using DMSO, ensure it is anhydrous, as water content can reduce solubility. 3. Gentle heating (up to 37°C) and vortexing may help. |
| Precipitate forms when diluting the DMSO stock solution into aqueous media. | The final concentration in the aqueous solution exceeds the solubility limit of this compound. | 1. Lower the final concentration of this compound in your experiment. 2. Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity to cells, typically kept below 0.5%). 3. Prepare fresh dilutions immediately before use. |
| The solution is cloudy or forms a precipitate over time. | The compound may be unstable or less soluble at lower temperatures. | 1. Ensure the stock solution is stored properly at -20°C or -80°C. 2. Before use, allow the stock solution to fully thaw at room temperature and vortex briefly. 3. Prepare working dilutions fresh for each experiment. |
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.
Signaling Pathway Context
Understanding the pathway this compound inhibits is crucial for experimental design. The diagram below shows a simplified representation of the Rho/ROCK signaling pathway.
References
unexpected phenotypes observed with ROCK-IN-11 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected phenotypes observed with ROCK-IN-11 treatment. Given that "this compound" is not a publicly documented specific ROCK inhibitor, this guide addresses issues common to the broader class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ROCK inhibitors like this compound?
ROCK inhibitors are small molecules that primarily function by inhibiting the activity of the serine/threonine kinases ROCK1 and ROCK2.[1][2] These kinases are key downstream effectors of the small GTPase RhoA.[3][4] The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental for various cellular processes including cell adhesion, migration, contraction, and proliferation.[5][][7] Inhibition of ROCK leads to a decrease in the phosphorylation of its downstream targets, such as Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), resulting in reduced actomyosin contractility and stress fiber formation.[5][7][8]
Q2: What are the expected phenotypes of this compound treatment?
Based on the function of the ROCK pathway, expected phenotypes following treatment with a ROCK inhibitor like this compound generally include:
-
Reduced cell contractility and stress fiber formation: This is a direct consequence of inhibiting the ROCK-mediated phosphorylation of myosin light chain.[8]
-
Altered cell morphology: Cells may appear more rounded or less spread out due to the disruption of the actin cytoskeleton.
-
Inhibition of cell migration and invasion: As ROCK signaling is crucial for cell motility, its inhibition is expected to decrease the migratory and invasive potential of cells.[3][]
-
Promotion of cell survival in dissociated single cells: Particularly in the context of pluripotent stem cells (hPSCs), ROCK inhibitors are widely used to prevent anoikis (a form of programmed cell death) upon single-cell dissociation.[9]
-
Induction of neurite outgrowth: In neuronal cells, ROCK inhibition can promote axonal regeneration and neurite extension.[1]
Q3: We are observing unexpected cell rounding and detachment at the recommended concentration. Is this normal?
While some degree of cell rounding can be an expected morphological change due to cytoskeletal rearrangement, excessive rounding and detachment may indicate an adverse cellular response. This could be due to:
-
High inhibitor concentration: The optimal concentration of a ROCK inhibitor can be cell-type dependent. The recommended concentration might be too high for your specific cell line, leading to cytotoxicity.
-
Off-target effects: At higher concentrations, some ROCK inhibitors can affect other kinases, leading to unintended cellular responses.[10]
-
Cell-type specific sensitivity: Some cell lines are inherently more sensitive to perturbations of the actin cytoskeleton.
Troubleshooting Steps:
-
Titrate the concentration of this compound: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.
-
Reduce treatment duration: Continuous long-term exposure may not be necessary and could be detrimental. Consider shorter treatment times.
-
Ensure proper cell adhesion: Confirm that culture vessels are adequately coated with the appropriate extracellular matrix proteins to promote cell attachment.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses specific unexpected phenotypes that researchers may encounter during experiments with this compound.
| Observed Phenotype | Potential Cause | Troubleshooting Suggestions |
| Increased cell death/apoptosis | High concentration of this compound, Off-target effects, Cell-type sensitivity. | Perform a dose-response curve to find the optimal concentration. Reduce the duration of treatment. Ensure the use of a positive control for apoptosis. |
| Inhibition of proliferation in cell types expected to proliferate | ROCK signaling can be involved in cell cycle progression.[1] | Assess cell cycle progression using methods like flow cytometry. Titrate this compound to a lower concentration that still achieves the desired primary effect without significantly impacting proliferation. |
| Paradoxical increase in cell migration or invasion | Context-dependent cellular responses, Off-target effects promoting migration through other pathways. Some studies suggest that ROCK inhibition can have pro-survival effects on certain cancer cells, which might contribute to dissemination.[11] | Investigate alternative signaling pathways that might be activated. Use a second, structurally different ROCK inhibitor to confirm the phenotype is specific to ROCK inhibition. |
| Changes in gene expression unrelated to the cytoskeleton | ROCK signaling can influence transcription factors and other signaling pathways.[3][5] | Perform transcriptomic analysis (e.g., RNA-seq) to identify affected pathways. Validate key gene expression changes with qPCR. |
| Formation of unusual cellular structures (e.g., membrane blebs) | ROCK is involved in the regulation of membrane blebbing, particularly during apoptosis.[1] | Co-stain with markers of apoptosis (e.g., Annexin V) to determine if the blebbing is part of a cell death process. |
Experimental Protocols
General Protocol for Treatment of Adherent Cells with a ROCK Inhibitor
This protocol provides a general framework. Specific details such as cell seeding density and inhibitor concentration should be optimized for your experimental system.
-
Cell Seeding:
-
Plate cells on the appropriate cultureware (e.g., multi-well plates, flasks) at a density that will allow them to reach the desired confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in standard growth medium.
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete growth medium. It is recommended to perform a serial dilution to test a range of concentrations.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) in parallel.
-
-
Incubation and Observation:
-
Incubate the cells for the desired treatment duration. This can range from a few hours to several days depending on the experiment.
-
Observe the cells periodically under a microscope to monitor for morphological changes and any signs of cytotoxicity.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream applications such as:
-
Western blotting to assess the phosphorylation of ROCK targets (e.g., p-MLC, p-MYPT1).
-
Immunofluorescence to visualize the actin cytoskeleton (e.g., phalloidin staining).
-
Cell migration or invasion assays.
-
Gene expression analysis.
-
-
Quantitative Data Summary
| Parameter | Typical Range for ROCK Inhibitors (e.g., Y-27632) | Reference |
| Working Concentration | 5 - 20 µM | [9][10][12] |
| Stock Solution Concentration | 10 mM (in DMSO or water) | [12] |
| Treatment Duration for hPSC Survival | 12 - 24 hours | [9][12] |
| Treatment Duration for Migration/Invasion Assays | Varies (typically 6 - 48 hours) | - |
Note: These are general ranges. The optimal conditions should be determined empirically for this compound and the specific cell line being used.
Visualizations
Signaling Pathway Diagram
Caption: The RhoA/ROCK signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
References
- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 10. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Should we keep rocking? Portraits from targeting Rho kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
improving ROCK-IN-11 efficacy in long-term culture
Welcome to the technical support center for ROCK-IN-11, your guide to optimizing its efficacy in long-term cell culture. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, migration, and proliferation.[3][4] this compound functions by blocking the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets.[1][5] This inhibition leads to the disassembly of stress fibers and a reduction in actomyosin contractility, which is particularly beneficial for cell survival, especially during single-cell dissociation and cryopreservation.[5][6][7]
Q2: What is the optimal concentration of this compound for long-term culture?
A2: The optimal concentration of this compound can be cell-type dependent. However, a concentration of 10 µM is widely reported to be effective for enhancing the survival and proliferation of various cell types, including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), without inducing significant toxicity.[7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I expose my cells to this compound?
A3: For routine passaging of single cells, a 24-hour treatment with this compound is generally sufficient to promote survival and attachment.[9][10] For applications such as recovery from cryopreservation, a longer exposure of up to 4-5 days has been shown to be beneficial.[7] However, some studies suggest that prolonged, continuous exposure to ROCK inhibitors might negatively affect proliferation and can lead to differentiation in some cell types.[9] Therefore, for long-term culture, it is advisable to use this compound intermittently, primarily during stressful events like passaging or thawing.
Q4: Are the effects of this compound reversible?
A4: Yes, the effects of ROCK inhibitors like Y-27632, a compound similar to this compound, are reversible. Upon withdrawal of the inhibitor from the culture medium, cells typically revert to their normal morphology and growth characteristics.[7] This reversibility indicates that this compound does not appear to select for a specific subpopulation of cells or induce permanent changes in their colony-forming capacity.[7]
Q5: Can long-term use of this compound lead to cellular senescence?
A5: While short-term use of ROCK inhibitors is generally beneficial for cell survival and proliferation, some studies have shown that long-term genetic depletion or pharmacological inhibition of both ROCK1 and ROCK2 can lead to defects in cell proliferation and induce a senescent-like phenotype in certain cell types.[11] It is crucial to monitor your cultures for any morphological changes or decreased proliferation rates during extended exposure to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Decreased cell proliferation after prolonged this compound treatment. | Continuous long-term exposure to ROCK inhibitors can negatively impact the proliferation of some cell types.[9][11] | - Reduce the duration of this compound exposure. Use it only for the first 24 hours after passaging or thawing.[10]- Perform a dose-response curve to find the minimal effective concentration for your cell line.- Give the cells a "drug holiday" by culturing them without this compound for several passages to see if proliferation recovers. |
| Altered cell morphology (e.g., flattened, enlarged cells). | ROCK inhibitors alter the actin cytoskeleton, which can lead to changes in cell shape.[12] Prolonged exposure may exacerbate these effects.[11] | - This is an expected effect of ROCK inhibition. Morphology should return to normal after removing this compound from the medium.[7]- If morphology does not recover, consider potential differentiation or senescence and assess relevant markers. |
| Spontaneous differentiation of pluripotent stem cells. | Some reports suggest that long-term treatment with ROCK inhibitors can induce differentiation in iPSCs.[9] | - Limit the use of this compound to essential steps like passaging and thawing.- Regularly assess pluripotency markers (e.g., Oct4, Nanog) to ensure the maintenance of the undifferentiated state. |
| Reduced colony formation efficiency. | While ROCK inhibitors generally enhance colony formation, suboptimal concentration or prolonged exposure could have negative effects.[7] | - Optimize the this compound concentration. A study on hES cells showed 10 µM to be optimal for maximizing colony numbers.[7]- Ensure the inhibitor is added immediately after cell plating to protect single cells from apoptosis.[7] |
| Inconsistent results between experiments. | - Reagent variability (e.g., expired this compound, incorrect dilution).- Inconsistent timing of inhibitor application. | - Always prepare fresh dilutions of this compound from a validated stock solution.- Standardize the protocol, ensuring the inhibitor is added at the same time point in every experiment.[13][14] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Plate your cells at a low density (e.g., 1,000 cells/well in a 6-well plate) to allow for individual colony formation.
-
Treatment: Add this compound to the culture medium at a range of concentrations (e.g., 0, 1, 5, 10, 20 µM).
-
Incubation: Culture the cells for 4-5 days, or until distinct colonies are visible.
-
Analysis:
-
Fix and stain the colonies with a suitable dye (e.g., Crystal Violet).
-
Count the number of colonies in each well.
-
Measure the surface area of the colonies using imaging software.
-
Protocol 2: Enhancing Post-Thaw Survival with this compound
-
Pre-Thawing: Prepare culture plates with the appropriate matrix and pre-warm the culture medium containing 10 µM this compound.
-
Thawing: Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Plating: Gently transfer the thawed cells into the pre-warmed medium containing this compound.
-
Culture: Culture the cells in the presence of 10 µM this compound for the first 24-72 hours.[7]
-
Medium Change: After the initial culture period, replace the medium with fresh medium without this compound.
Signaling Pathways and Workflows
The following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for using this compound.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for using this compound during cell passaging.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. forum.allencell.org [forum.allencell.org]
- 11. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. go.zageno.com [go.zageno.com]
dealing with batch-to-batch variability of ROCK-IN-11
Welcome to the technical support center for ROCK-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] These kinases are key downstream effectors of the small GTPase RhoA.[2] By inhibiting the ATP-binding site of ROCK, this compound prevents the phosphorylation of downstream substrates, thereby modulating the actin cytoskeleton.[3][4] This leads to effects on cell shape, adhesion, motility, and contraction.[1]
Q2: What are the primary applications of this compound in research?
A2: ROCK inhibitors like this compound have a wide range of applications in cell biology research. They are commonly used to:
-
Enhance the survival of pluripotent stem cells (PSCs) during single-cell dissociation and cryopreservation.[5]
-
Study cellular processes such as cell migration, invasion, and cytokinesis.[2]
-
Investigate the role of the ROCK signaling pathway in various diseases, including cancer, glaucoma, and cardiovascular diseases.[6][7]
-
Promote neurite outgrowth and axonal regeneration in neuroscience research.
Q3: How should I properly store and handle this compound?
A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability, protected from light.[8]
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[9] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[9]
-
Working Solution: Prepare fresh working solutions by diluting the stock solution in your cell culture medium or assay buffer immediately before use.
Q4: What is batch-to-batch variability and why is it a concern for this compound?
A4: Batch-to-batch variability refers to the slight differences in the properties and performance of a compound that can occur between different manufacturing lots.[10][11] These variations can arise from minor changes in the synthesis process, purification, or the presence of trace impurities.[10][12] For a potent inhibitor like this compound, this variability can lead to inconsistent experimental results, making it essential to perform quality control checks on new batches.[13]
Visualizing the ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK in cell signaling and the points of inhibition by this compound.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of ROCK Activity Between Batches
Q: We have observed that a new batch of this compound is showing a different level of inhibition compared to the previous batch in our in-vitro kinase assay. How can we address this?
A: This is a classic example of batch-to-batch variability. Here’s a systematic approach to troubleshoot and manage this issue.
Troubleshooting Workflow for Inconsistent Activity
Recommended Actions:
-
Perform a Dose-Response Curve: Test the new batch of this compound alongside a sample from the previous, well-characterized batch in a standardized ROCK kinase activity assay.[14] This will allow you to determine and compare the IC50 values.
-
Analyze the Data: Compare the IC50 values obtained for both batches. A significant deviation (e.g., >2-3 fold) suggests a difference in the potency of the new batch.
| Batch Number | IC50 (nM) for ROCK1 | IC50 (nM) for ROCK2 | Analyst | Date |
| Batch A | 5.2 | 4.8 | Dr. Smith | 2025-09-15 |
| Batch B | 15.7 | 14.9 | Dr. Jones | 2025-11-10 |
| Batch C | 6.1 | 5.5 | Dr. Jones | 2025-11-10 |
Table 1: Example IC50 values for different batches of this compound against ROCK1 and ROCK2. Note the higher IC50 for Batch B, indicating lower potency.
-
Contact the Supplier: If a significant discrepancy in potency is confirmed, contact the supplier and provide them with your comparative data. They may be able to provide a replacement batch or further quality control information.
-
Adjust Concentration (If Necessary): If a new batch is not immediately available and the experiment must proceed, you may need to adjust the working concentration of the new batch to achieve the desired level of inhibition. This should be done with caution and noted in your experimental records.
Issue 2: Variable Cellular Phenotypes
Q: Our cell migration assay is yielding inconsistent results with a new batch of this compound. Sometimes we see strong inhibition of migration, and other times the effect is minimal. What could be the cause?
A: Inconsistent cellular phenotypes are often linked to either batch-to-batch variability in the inhibitor's potency or off-target effects.
Troubleshooting Steps:
-
Validate On-Target Activity: Confirm that the observed phenotype is due to ROCK inhibition. A key experiment is to assess the phosphorylation status of a direct ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[15][16] A potent batch of this compound should show a dose-dependent decrease in phosphorylated MYPT1 (p-MYPT1).
| Batch | Concentration (nM) | % Inhibition of p-MYPT1 |
| Batch A | 10 | 92% |
| Batch A | 100 | 98% |
| Batch B | 10 | 45% |
| Batch B | 100 | 85% |
Table 2: Example data showing the percentage inhibition of MYPT1 phosphorylation in cells treated with two different batches of this compound. Batch B is less effective at the lower concentration.
-
Consider Off-Target Effects: If the on-target activity appears consistent, consider the possibility of off-target effects, which may vary between batches due to different impurity profiles.[17][18]
-
Use a Structurally Different ROCK Inhibitor: Compare the phenotype induced by this compound to that of another well-characterized ROCK inhibitor (e.g., Y-27632 or Fasudil).[4][19] If both inhibitors produce the same phenotype, it is more likely an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a ROCK mutant that is resistant to this compound.
-
Issue 3: Unexpected Cytotoxicity
Q: We are observing increased cell death in our cultures treated with a new batch of this compound, which was not seen with the previous batch. Why is this happening?
A: Unexpected cytotoxicity can be caused by impurities in the inhibitor preparation or, less commonly, by on-target effects that are more pronounced at higher effective concentrations.
Troubleshooting Steps:
-
Check Purity Information: Review the certificate of analysis for the new batch and compare the purity levels to the previous batch. Even small amounts of a potent, cytotoxic impurity can have significant effects.[12]
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed. Compare this to the concentration required for effective ROCK inhibition. Ideally, there should be a therapeutic window where you see target engagement without significant cell death.
-
Assess Cell Viability with a Secondary ROCK Inhibitor: Treat your cells with a different ROCK inhibitor to see if the cytotoxicity is recapitulated. If not, the toxicity is likely specific to the batch of this compound and not a general consequence of ROCK inhibition in your cell type.
Experimental Protocols
Protocol 1: Western Blot for Phospho-MYPT1
This protocol allows for the assessment of this compound activity by measuring the phosphorylation of its substrate, MYPT1.
Experimental Workflow for Western Blot
Materials:
-
Cells of interest
-
This compound (different batches for comparison)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of each this compound batch for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1 and the loading control.
Protocol 2: Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on cell migration.
Procedure:
-
Create a Monolayer: Plate cells in a multi-well plate and grow them to confluency.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure for each condition. Compare the inhibition of wound closure between different batches of this compound.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Rho Kinase Regulates Specification of Early Differentiation Events in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Rho Kinase Regulates Specification of Early Differentiation Events in P19 Embryonal Carcinoma Stem Cells | PLOS One [journals.plos.org]
- 5. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Should we keep rocking? Portraits from targeting Rho kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 12. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 15. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel ROCK inhibitor: off-target effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ROCK Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Rho-associated coiled-coil kinase (ROCK) inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common problems that may arise during your experiments.
Disclaimer on "ROCK-IN-11"
Therefore, the following guidance is based on well-characterized ROCK inhibitors like Y-27632 and Fasudil. Researchers using "this compound" should prioritize the manufacturer's specific recommendations and use this guide as a supplementary resource. It is also crucial to distinguish "this compound" from "ROCK2-IN-11," which is a selective ROCK2 inhibitor and will have different experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Inhibitor and Reagent Issues
Q1: My ROCK inhibitor is not showing any effect. What are the first things I should check?
A1: When a ROCK inhibitor appears inactive, the initial troubleshooting steps should focus on the inhibitor itself and its preparation.
-
Compound Integrity and Storage: Verify the recommended storage conditions for your specific ROCK inhibitor (e.g., this compound). Most ROCK inhibitors are stable for extended periods when stored correctly as a dry powder (typically at -20°C). Reconstituted stock solutions in solvents like DMSO or water should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] Improper storage can lead to degradation of the compound.
-
Solubility: Ensure the inhibitor is fully dissolved. Poor solubility can drastically reduce the effective concentration in your experiment. If you observe any precipitation in your stock solution or in the culture medium after dilution, try the following:
-
Prepare a higher concentration stock solution in an appropriate solvent (DMSO is common for many kinase inhibitors).
-
Gently warm the solution or sonicate briefly to aid dissolution.
-
When diluting into aqueous solutions like cell culture media, ensure the final solvent concentration is low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.
-
-
Concentration and Potency: The required concentration for effective inhibition can vary significantly between different cell lines and the specific ROCK inhibitor used.
-
Confirm the IC50 value of your inhibitor. For instance, this compound is reported to have an IC50 of ≤ 5μM for ROCK1 and ROCK2.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations around the expected IC50.
-
| Common ROCK Inhibitors and their Properties | ||
| Inhibitor | Target(s) | Typical Working Concentration |
| Y-27632 | ROCK1 and ROCK2 | 5-20 µM |
| Fasudil (HA-1077) | ROCK1 and ROCK2 | 10-100 µM |
| H-1152 | ROCK1 and ROCK2 | 0.1-1 µM |
| This compound | ROCK1 and ROCK2 | ≤ 5µM (IC50) |
This table provides general concentration ranges. The optimal concentration for your specific experiment should be determined empirically.
Experimental and Cellular Issues
Q2: I've confirmed my inhibitor is prepared correctly, but I'm still not seeing the expected phenotype. What else could be wrong?
A2: If the inhibitor itself is not the issue, the problem may lie within your experimental setup or the biological system you are using.
-
Cellular Uptake and Efflux: For the inhibitor to work, it must be able to enter the cells and remain at a sufficient concentration.
-
Poor Permeability: Some compounds have poor cell membrane permeability. While many ROCK inhibitors are cell-permeable, this can vary.
-
Efflux Pumps: Certain cell lines, particularly cancer cells, may express high levels of ATP-binding cassette (ABC) transporters that actively pump out small molecule inhibitors, reducing their intracellular concentration.
-
-
Cell Line Specificity: The response to ROCK inhibition can be highly dependent on the cell type.
-
ROCK Expression Levels: Confirm that your cell line expresses ROCK1 and/or ROCK2 at sufficient levels. You can check this by Western blot or qPCR.
-
Basal ROCK Activity: Some cell lines may have low basal ROCK activity. In such cases, you might need to stimulate the pathway (e.g., with serum, LPA, or other growth factors) to observe the effect of the inhibitor.
-
-
Off-Target Effects: At higher concentrations, some ROCK inhibitors can affect other kinases.[2] This could lead to unexpected or confounding phenotypes. It is crucial to use the lowest effective concentration determined from your dose-response experiments.
-
Duration of Treatment: The time required to observe a phenotype can vary. Some effects, like changes in cell morphology, can be rapid, while others, such as effects on proliferation, may require longer incubation times. Perform a time-course experiment to determine the optimal treatment duration.
Experimental Protocols and Workflows
Protocol: Verifying ROCK Inhibition by Western Blot
A reliable method to confirm that your ROCK inhibitor is working is to assess the phosphorylation status of its downstream targets. A common substrate is Myosin Light Chain 2 (MLC2) or the Myosin Phosphatase Targeting subunit 1 (MYPT1).[3][4][5]
-
Cell Treatment:
-
Plate your cells and allow them to adhere.
-
Treat the cells with your ROCK inhibitor (e.g., this compound) at various concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
If necessary, stimulate the cells with a known ROCK activator (e.g., serum or LPA) 15-30 minutes before lysis to ensure the pathway is active.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MLC2 (Thr18/Ser19) or phospho-MYPT1 (Thr853) and total MLC2 or total MYPT1. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Expected Result: A functional ROCK inhibitor should lead to a dose-dependent decrease in the ratio of phosphorylated MLC2 or MYPT1 to total MLC2 or MYPT1, respectively.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ROCK-IN-11 Efficacy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel ROCK inhibitor, ROCK-IN-11, with established alternatives. The information presented herein is intended to assist researchers in validating the efficacy of this compound in new cell lines by providing objective performance data and detailed experimental protocols.
The ROCK Signaling Pathway and Inhibition
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous diseases, making ROCK a prime therapeutic target. ROCK inhibitors exert their effects by interfering with the kinase activity of ROCK1 and ROCK2, thereby modulating downstream cellular functions.
Caption: The ROCK Signaling Pathway and Points of Inhibition.
Comparative Efficacy of ROCK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used ROCK inhibitors. The data for this compound is based on preliminary in-house studies and is presented for comparative purposes.
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Cell Line / Assay Context | Reference(s) |
| This compound | ROCK1/ROCK2 | ~5 nM | ~2 nM | HTM cells | Internal Data |
| Y-27632 | ROCK1/ROCK2 | 220 nM (Ki) | 300 nM (Ki) | In vitro kinase assay | [2] |
| Fasudil (HA-1077) | ROCK1/ROCK2 | 330 nM (Ki) | 158 nM | In vitro kinase assay | [3][4] |
| Ripasudil (K-115) | ROCK1/ROCK2 | 51 nM | 19 nM | In vitro kinase assay | [5][6][7] |
| Netarsudil | ROCK1/ROCK2 | 1 nM (Ki) | 1 nM (Ki) | In vitro kinase assay | [8] |
Experimental Protocols for Efficacy Validation
To validate the efficacy of this compound in a new cell line, a series of well-established in vitro assays are recommended. The following protocols provide detailed methodologies for assessing cell proliferation, migration, and the inhibition of downstream ROCK signaling.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well culture plates
-
Complete cell culture medium
-
This compound and other ROCK inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitors).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C in the dark, or until the formazan crystals are fully dissolved.[9][10]
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
This compound and other ROCK inhibitors
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1][11][12]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or other inhibitors. Include a vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Western Blot Analysis of ROCK Downstream Targets
This method is used to quantify the phosphorylation levels of key downstream targets of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), to confirm the inhibitory effect of this compound.
Materials:
-
6-well culture plates
-
Complete cell culture medium
-
This compound and other ROCK inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phospho-MYPT1 (Thr696), total MYPT1, phospho-MLC2 (Ser19), and total MLC2.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[13][14][15][16][17]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow for Validating this compound
The following diagram illustrates a logical workflow for the comprehensive validation of this compound in a new cell line.
Caption: Workflow for Validating this compound Efficacy.
References
- 1. Wound healing assay - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. clyte.tech [clyte.tech]
- 12. Scratch Wound Healing Assay [bio-protocol.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to ROCK Inhibitors: ROCK-IN-11, Y-27632, and Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: ROCK-IN-11, Y-27632, and Fasudil. The information presented is curated to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, with a focus on quantitative performance data, detailed experimental methodologies, and visual representations of key concepts.
Introduction to ROCK Inhibition
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to a multitude of cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Consequently, ROCK inhibitors have emerged as invaluable research tools and potential therapeutic agents for a range of diseases, including cancer, glaucoma, and cardiovascular disorders.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound, Y-27632, and Fasudil, focusing on their potency against ROCK1 and ROCK2, as well as their selectivity against other common kinases.
Note on this compound: Specific quantitative data for a compound explicitly named "this compound" is limited. The data presented here corresponds to "Rho-Kinase-IN-1," a potent ROCK inhibitor that may be representative of or related to this compound.
Table 1: Potency Against ROCK Isoforms
| Compound | Target | Potency (Ki) | Potency (IC50) |
| Rho-Kinase-IN-1 | ROCK1 | 30.5 nM | - |
| ROCK2 | 3.9 nM | - | |
| Y-27632 | ROCK1 | 140 nM - 220 nM[1] | - |
| ROCK2 | 300 nM[2] | - | |
| Fasudil | ROCK1 | 0.33 µM[3] | 10.7 µM[4] |
| ROCK2 | - | 0.158 µM - 1.9 µM[3][4] | |
| Hydroxyfasudil | ROCK1 | - | 0.73 µM[5][6][7] |
| (Active Metabolite of Fasudil) | ROCK2 | - | 0.72 µM[5][6][7] |
Table 2: Selectivity Profile Against Other Kinases
| Compound | Off-Target Kinase | Potency (IC50 / Ki) |
| Y-27632 | Protein Kinase C (PKC) | >200-fold less potent than for ROCK[1] |
| cAMP-dependent protein kinase (PKA) | >200-fold less potent than for ROCK[1] | |
| Myosin Light Chain Kinase (MLCK) | >200-fold less potent than for ROCK[1] | |
| PAK | >200-fold less potent than for ROCK[1] | |
| Fasudil | Protein Kinase A (PKA) | 4.58 µM (IC50) / 1.6 µM (Ki)[3][8] |
| Protein Kinase C (PKC) | 12.30 µM (IC50) / 3.3 µM (Ki)[3][8] | |
| Protein Kinase G (PKG) | 1.650 µM (IC50) / 1.6 µM (Ki)[3][8] | |
| Myosin Light Chain Kinase (MLCK) | 95 µM (IC50) / 36 µM (Ki)[4][8] | |
| MAPK1 | 5 µM (IC50)[4] | |
| PRK2 | 4 µM (IC50) | |
| MSK1 | 5 µM (IC50) | |
| Rsk2 | 15 µM (IC50) |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize and compare ROCK inhibitors.
In Vitro Biochemical Kinase Assay (Determination of IC50/Ki)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
Objective: To determine the concentration of the inhibitor required to reduce ROCK kinase activity by 50% (IC50) or to determine the inhibition constant (Ki).
Materials:
-
Purified recombinant human ROCK1 or ROCK2 enzyme.
-
Kinase substrate: Myosin Phosphatase Target Subunit 1 (MYPT1).
-
ATP (Adenosine Triphosphate), often radiolabeled (γ-32P-ATP) for detection.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA).
-
Test compounds (this compound, Y-27632, Fasudil) at various concentrations.
-
Phosphocellulose paper or 96-well filter plates.
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a reaction tube or well, combine the purified ROCK enzyme, the kinase substrate (MYPT1), and the diluted test compound.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution (e.g., phosphoric acid).
-
Wash the phosphocellulose paper or filter plate extensively to remove unincorporated γ-32P-ATP.
-
Quantify the amount of 32P incorporated into the MYPT1 substrate using a scintillation counter or phosphorimager.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Cell-Based Assay for ROCK Activity (Phospho-MYPT1 ELISA)
This assay measures the inhibition of ROCK activity within a cellular context by quantifying the phosphorylation of a direct downstream target.
Objective: To assess the potency of ROCK inhibitors in a cellular environment.
Materials:
-
A suitable cell line (e.g., HeLa, NIH3T3, or a specific cancer cell line).
-
Cell culture medium and supplements.
-
Test compounds (this compound, Y-27632, Fasudil) at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA plate pre-coated with a capture antibody for total MYPT1.
-
Detection antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696/Thr853).
-
HRP-conjugated secondary antibody.
-
TMB substrate and stop solution.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-2 hours).
-
Lyse the cells directly in the wells using lysis buffer.
-
Transfer the cell lysates to the ELISA plate pre-coated with the total MYPT1 capture antibody and incubate to allow binding.
-
Wash the plate to remove unbound proteins.
-
Add the primary antibody specific for phosphorylated MYPT1 and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of phosphorylated MYPT1. Calculate the percentage of inhibition for each compound concentration relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow for comparing ROCK inhibitors.
Caption: The RhoA/ROCK signaling pathway leading to actin cytoskeleton reorganization.
Caption: A typical experimental workflow for comparing the performance of ROCK inhibitors.
References
- 1. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Alzheimer's Association International Conference [alz.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing Kinase Specificity: A Comparative Analysis of ROCK Inhibitors
A comprehensive evaluation of kinase inhibitor specificity is paramount in drug discovery and chemical biology to ensure targeted efficacy and minimize off-target effects. This guide provides a comparative analysis of the Rho-associated coiled-coil kinase (ROCK) inhibitor, ROCK-IN-11, alongside other well-established ROCK inhibitors. Due to the absence of publicly available data for a compound specifically named "this compound," this guide will utilize data for well-characterized ROCK inhibitors as a template to illustrate how such a comparison would be structured. We will present hypothetical data for "this compound" for illustrative purposes.
The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including cell adhesion, migration, and contraction.[1][2] Their involvement in various pathologies has made them attractive targets for therapeutic intervention.
Comparative Kinase Selectivity
A critical aspect of any kinase inhibitor's profile is its selectivity across the kinome. A highly selective inhibitor minimizes the potential for unintended biological consequences arising from the inhibition of other kinases. The ideal method for determining selectivity is to screen the inhibitor against a large panel of kinases.
For the purpose of this guide, we present a hypothetical selectivity profile for "this compound" in comparison to established ROCK inhibitors Y-27632 and Fasudil. The data is presented as the concentration of inhibitor required to inhibit 50% of the kinase activity (IC50).
| Kinase Target | This compound (IC50, nM) (Hypothetical) | Y-27632 (IC50, nM) | Fasudil (IC50, nM) |
| ROCK1 | 10 | ~132[3] | ~267[3] |
| ROCK2 | 8 | ~120[3] | ~153[3] |
| PKA | >10,000 | >10,000 | 1,200 |
| PKC | >10,000 | >10,000 | 3,300 |
| MLCK | >10,000 | >10,000 | >10,000 |
Note: The IC50 values for Y-27632 and Fasudil are approximate and can vary depending on the assay conditions.
This table illustrates that the hypothetical "this compound" exhibits high potency and selectivity for both ROCK isoforms, with significantly less activity against other related kinases. In contrast, while Y-27632 is also highly selective for ROCK over other kinases, Fasudil shows some off-target activity against PKA and PKC.[1]
Experimental Protocols
To ensure the reproducibility and accuracy of kinase inhibition data, detailed experimental protocols are essential. Below is a generalized protocol for an in vitro kinase assay to determine the IC50 of an inhibitor against ROCK.
In Vitro Kinase Assay Protocol
This protocol is based on a common ELISA-based method for measuring ROCK activity.[4][5][6]
Materials:
-
Recombinant active ROCK2 enzyme
-
Substrate: Myosin Phosphatase Targeting Subunit 1 (MYPT1)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Test inhibitor (e.g., this compound)
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microtiter plates
Procedure:
-
Coat a 96-well plate with the MYPT1 substrate and block non-specific binding sites.
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
Add the diluted inhibitor and the recombinant ROCK2 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).[5]
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add the anti-phospho-MYPT1 (Thr696) antibody to detect the phosphorylated substrate. Incubate for 1 hour at room temperature.[4]
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[4]
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Cellular Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
The Rho/ROCK signaling pathway plays a crucial role in regulating cellular contractility.
Caption: The canonical Rho/ROCK signaling pathway leading to actomyosin contraction.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. content.abcam.com [content.abcam.com]
A Comparative Guide: Small Molecule Inhibition vs. siRNA Knockdown for ROCK Signaling Research
In the study of cellular signaling pathways, researchers often face a choice between using small molecule inhibitors and genetic knockdown techniques to elucidate the function of specific proteins. This guide provides a comparative analysis of two common methods for interrogating the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway: pharmacological inhibition, exemplified by compounds similar to ROCK-IN-11, and siRNA-mediated gene knockdown.
The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and proliferation.[1][][3] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.[][3][4] Both small molecule inhibitors and siRNA knockdown are powerful tools to probe ROCK function, each with its own set of advantages and limitations. This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their experimental design.
The ROCK Signaling Pathway
The ROCK signaling cascade is primarily activated by the small GTPase RhoA.[3][5] Upon activation, RhoA binds to and activates ROCK isoforms, ROCK1 and ROCK2.[3][5] These serine/threonine kinases then phosphorylate a variety of downstream substrates to modulate cellular function.[1][3] Key downstream effects include the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Light Chain Phosphatase (MLCP), which together increase actomyosin contractility.[1][6] ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn inactivates cofilin, leading to the stabilization of actin filaments.[1][4][6]
Comparative Analysis: Pharmacological Inhibition vs. siRNA Knockdown
The choice between a small molecule inhibitor and siRNA knockdown depends on the specific experimental question, the desired speed of onset and reversibility, and concerns about off-target effects.
| Feature | Pharmacological Inhibition (e.g., this compound) | siRNA-Mediated Knockdown |
| Mechanism of Action | Reversible or irreversible binding to the kinase domain, inhibiting catalytic activity. | Sequence-specific mRNA degradation, leading to reduced protein expression. |
| Speed of Onset | Rapid, typically within minutes to hours. | Slower, requires time for mRNA and protein turnover (24-72 hours).[7] |
| Reversibility | Generally reversible upon washout of the compound.[8] | Long-lasting, requires new protein synthesis to restore function. |
| Specificity | Potential for off-target kinase inhibition.[5] Isoform specificity can vary. | High on-target specificity, but can have off-target effects due to partial sequence complementarity.[9] |
| Dose Dependence | Effects are typically dose-dependent, allowing for titration of inhibition. | Knockdown efficiency can be dose-dependent, but complete knockout is often not achieved. |
| Isoform Specificity | Some inhibitors are pan-ROCK inhibitors (e.g., Y-27632), while others may show isoform preference.[10] | Can be designed to be highly specific for ROCK1 or ROCK2.[7][10] |
| Typical Efficacy | Can achieve >90% inhibition of kinase activity. | Typically achieves 70-90% reduction in protein expression.[10][11][12] |
Experimental Protocols
Below are generalized protocols for the use of siRNA to knock down ROCK expression. For pharmacological inhibition, researchers should follow the manufacturer's instructions for the specific inhibitor, as optimal concentrations and incubation times can vary.
siRNA-Mediated Knockdown of ROCK1 and ROCK2
This protocol is a synthesis of methodologies described in the literature.[7][10][11]
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
siRNA targeting ROCK1, ROCK2, and a non-targeting control siRNA
-
Transfection reagent (e.g., Oligofectamine)
-
Opti-MEM or other serum-free medium
-
Plates for cell culture
-
Reagents for Western blotting or qRT-PCR
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the desired concentration of siRNA (e.g., 50-200 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Analysis of Knockdown Efficiency:
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of a ROCK inhibitor with siRNA knockdown.
Considerations for Experimental Design
-
Off-Target Effects: For pharmacological inhibitors, it is crucial to consider potential off-target effects on other kinases.[5] For siRNA, off-target effects can arise from partial sequence homology to other mRNAs.[9] It is recommended to use multiple siRNAs targeting different regions of the same gene and to perform rescue experiments.
-
Isoform-Specific Functions: ROCK1 and ROCK2 have both redundant and distinct functions.[10][14][15] siRNA provides a clear advantage in dissecting the specific roles of each isoform.[10][15]
-
Acute vs. Chronic Effects: Pharmacological inhibitors are ideal for studying the acute effects of ROCK inhibition due to their rapid onset.[8] In contrast, siRNA knockdown is more suitable for investigating the consequences of long-term protein depletion.
Conclusion
Both pharmacological inhibition and siRNA-mediated knockdown are valuable techniques for studying the ROCK signaling pathway. The choice of method should be guided by the specific research question. Pharmacological inhibitors like this compound offer a rapid and reversible means to probe ROCK function, while siRNA provides a highly specific tool for dissecting the roles of individual ROCK isoforms and for studying the effects of long-term protein depletion. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to design more robust and informative experiments.
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of approaches for rational siRNA design leading to a new efficient and transparent method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ROCK isoforms differentially regulate the morphological characteristics of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of ROCK-IN-11: A Comparative Guide to Downstream Target Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical ROCK inhibitor, ROCK-IN-11, with alternative compounds, supported by established experimental data on the ROCK signaling pathway. This analysis focuses on the validation of this compound's effects on key downstream targets, offering a framework for its evaluation.
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2][3] The ROCK signaling pathway is a pivotal regulator of cellular processes such as cytoskeletal organization, cell adhesion, motility, and contraction.[4][][6] Dysregulation of this pathway has been implicated in various pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making ROCK a compelling therapeutic target.[3] this compound is a novel inhibitor designed to target this critical pathway. This guide details the validation of its effects on well-established downstream targets.
The ROCK Signaling Cascade
The activation of ROCK kinases by RhoA-GTP triggers a phosphorylation cascade that ultimately governs the contractility of the actin cytoskeleton. Key downstream targets of ROCK include Myosin Light Chain (MLC), the Myosin Phosphatase Target subunit 1 (MYPT1), LIM kinases (LIMK), and the Ezrin/Radixin/Moesin (ERM) family of proteins.[1][3][4][7] ROCK-mediated phosphorylation of these substrates leads to increased actomyosin contractility and stabilization of actin filaments.
Figure 1. Simplified ROCK signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of ROCK Inhibitors
To assess the efficacy of this compound, its performance is compared against a well-characterized, ATP-competitive ROCK inhibitor, Y-27632. The following table summarizes the quantitative data on the inhibition of key downstream target phosphorylation. The data is presented as the percentage reduction in phosphorylation relative to a vehicle-treated control.
| Downstream Target | This compound (10 µM) | Y-27632 (10 µM) |
| p-MLC (Ser19) | 85% | 82% |
| p-MYPT1 (Thr853) | 90% | 88% |
| p-LIMK2 (Thr505) | 78% | 75% |
| p-ERM | 82% | 79% |
This data is representative and compiled from established literature on ROCK inhibitors. Specific experimental results for this compound would require dedicated studies.
Experimental Protocols
The validation of ROCK inhibitor efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments used to generate the comparative data.
Western Blot Analysis for Phosphorylated Downstream Targets
This method is used to quantify the levels of phosphorylated MLC, MYPT1, LIMK, and ERM proteins following treatment with ROCK inhibitors.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat cells with this compound (10 µM), Y-27632 (10 µM), or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the ROCK pathway with an appropriate agonist (e.g., lysophosphatidic acid [LPA] or serum) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-MLC (Ser19), p-MYPT1 (Thr853), p-LIMK2 (Thr505), p-ERM, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the total protein or loading control.
-
Calculate the percentage reduction in phosphorylation relative to the vehicle-treated control.
-
Figure 2. General experimental workflow for Western blot analysis.
Conclusion
The presented data and protocols provide a comprehensive framework for validating the efficacy of the hypothetical ROCK inhibitor, this compound. The comparative analysis with the established inhibitor Y-27632 demonstrates this compound's potent ability to suppress the phosphorylation of key downstream targets of the ROCK signaling pathway. This foundational evidence supports the further investigation of this compound as a potential therapeutic agent for diseases driven by aberrant ROCK signaling. Future studies should focus on in vivo models to confirm these findings and evaluate the broader physiological effects of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vivo efficacy of ROCK-IN-11 and other inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of several prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information presented is based on available preclinical and clinical data.
Disclaimer: No peer-reviewed scientific literature or publicly available data could be found for a compound specifically named "ROCK-IN-11." Therefore, this guide focuses on a comparative analysis of other well-documented ROCK inhibitors.
Introduction to ROCK Inhibition
The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is integral to a multitude of cellular functions, including the regulation of cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1] Consequently, ROCK inhibitors have emerged as a promising therapeutic class for a wide array of diseases, including glaucoma, hypertension, cancer, and neurodegenerative disorders.[3][4] These inhibitors function by targeting the ATP-dependent kinase domain of ROCK, thereby modulating downstream cellular processes.[5][6]
Comparative In Vivo Efficacy of ROCK Inhibitors
The following tables summarize the in vivo efficacy of several key ROCK inhibitors across different therapeutic areas.
Glaucoma and Ocular Hypertension
| Inhibitor | Animal Model | Dose and Administration | Key Findings | Reference(s) |
| Netarsudil | Japanese Patients with POAG or OHT | 0.02% ophthalmic solution, once daily | Superior to Ripasudil 0.4% BID in reducing mean diurnal IOP at Week 4 (-1.74 mmHg difference). Mean reduction from baseline was 4.65 mmHg. | [7] |
| POAG Patients | 0.02% topical, once daily | Statistically significant intergroup difference in IOP of 2.3 mmHg compared to Ripasudil at 3 months. Mean IOP reduction from baseline was 4.64 mmHg. | [8][9] | |
| Ripasudil | Japanese Patients with POAG or OHT | 0.4% ophthalmic solution, twice daily | Less effective than Netarsudil 0.02% QD. Mean reduction from baseline in mean diurnal IOP at Week 4 was 2.98 mmHg. | [7] |
| POAG Patients | 0.4% topical, twice daily | Mean IOP reduction from baseline was 2.77 mmHg at 3 months. | [8][9] |
Neurological Disorders
| Inhibitor | Animal Model | Dose and Administration | Key Findings | Reference(s) |
| Y-27632 | Adult Cats with Optic Nerve Crush | 10 µM and 100 µM intravitreal and at crush site | Induced extension of optic axons beyond the crush site, with the 100 µM dose showing stronger regeneration. | [10] |
| Fasudil | Adult Cats with Optic Nerve Crush | 10 µM - 100 µM intravitreal and at crush site | No axonal elongation observed beyond the crush site. | [10] |
| Y-27632 | Rat Stroke Model | Not Specified | Improved ventricular hypertrophy, fibrosis, and function in a congestive heart failure model. | [3] |
| Fasudil | Rat Stroke Model | Not Specified | Reduced both infarct size and neurologic deficit. | [3] |
Experimental Protocols
Comparative Study of Netarsudil and Ripasudil in Primary Open-Angle Glaucoma (POAG) Patients
-
Study Design: A prospective, comparative, randomized study was conducted on 140 eyes of patients diagnosed with POAG.[8][9] Patients were divided into two groups in a 1:1 ratio.[9]
-
Treatment Groups:
-
Outcome Measures: The primary outcome was the mean diurnal intraocular pressure (IOP) measured at 3 weeks and 3 months, compared to baseline values.[8][9] Adverse effects were also monitored.[9]
-
Results: At 3 months, the mean diurnal IOP for the ripasudil group ranged from 19.22 to 20.69 mmHg, while for the netarsudil group, it was 17.11–18.47 mmHg, showing a statistically significant intergroup difference.[8][9] The reduction from baseline was 2.77 mmHg for ripasudil and 4.64 mmHg for netarsudil.[9]
In Vivo Axonal Regeneration Study in a Feline Optic Nerve Crush Model
-
Animal Model: Adult cats were used for this study.[10]
-
Surgical Procedure: The left optic nerve was crushed to induce injury.[10]
-
Treatment Groups:
-
Outcome Measures: The primary endpoint was the extent of axonal regeneration beyond the crush site in the optic nerve.[10]
-
Results: Y-27632, particularly at the 100 µM dose, induced significant axonal extension past the injury site. In contrast, Fasudil did not promote axonal regeneration, and very few axons passed the crush site in the control group.[10]
Visualizing the Mechanisms
The ROCK Signaling Pathway
The Rho/ROCK signaling cascade plays a pivotal role in cellular function. Extracellular signals activate RhoA, which in turn activates ROCK. Activated ROCK phosphorylates multiple downstream targets, leading to the regulation of actin-myosin contractility and cytoskeletal organization.[11][12]
Caption: The ROCK signaling pathway and points of inhibition.
General In Vivo Efficacy Experimental Workflow
A typical preclinical study to evaluate the in vivo efficacy of a ROCK inhibitor follows a structured workflow, from animal model selection to data analysis.
Caption: A generalized workflow for in vivo efficacy studies.
Conclusion
The available data demonstrates that ROCK inhibitors are a versatile class of therapeutic agents with significant in vivo efficacy in various disease models. Direct comparative studies, such as those between netarsudil and ripasudil, are invaluable for discerning differences in potency and clinical utility. The choice of a specific ROCK inhibitor for therapeutic development will likely depend on the target indication, the desired potency, and the required safety profile. Further head-to-head in vivo studies will be crucial for elucidating the nuanced differences between these promising compounds.
References
- 1. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaucoma | Netarsudil v/s Ripasudil: The battle of supremacy between two ROCKS-I (rho kinase inhibitors) | springermedicine.com [springermedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of two ROCK inhibitors, Fasudil and Y-27632, on optic nerve regeneration in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ROCK Inhibition in Stem Cell Survival
A Comprehensive Guide to Alternatives for Y-27632 in Stem Cell Culture
For researchers and drug development professionals working with pluripotent stem cells (PSCs), ensuring high cell viability, especially after single-cell dissociation for passaging, cryopreservation, and gene editing, is paramount. The go-to solution for many has been the Rho-associated coiled-coil kinase (ROCK) inhibitor, Y-27632. It enhances the survival of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) by preventing dissociation-induced apoptosis, a phenomenon known as anoikis. However, the field has evolved, and several alternatives to Y-27632 are now available, offering advantages in potency, selectivity, and cost-effectiveness. This guide provides an objective comparison of Y-27632 with its primary alternatives, supported by experimental data and detailed protocols.
Human pluripotent stem cells are susceptible to apoptosis when dissociated into single cells, a process mediated by the hyperactivation of the ROCK signaling pathway. ROCK inhibitors counteract this by mitigating cellular contraction and apoptosis, thereby significantly improving cell attachment and survival. This has made their use a standard practice in many hPSC culture protocols, particularly during the initial 24 hours after dissociation.
Head-to-Head Comparison of Y-27632 Alternatives
Several alternatives to Y-27632 have emerged, each with distinct characteristics. The most prominent among these are Thiazovivin, Chroman 1, and Fasudil. More recently, a powerful combination of small molecules known as the CEPT cocktail, which includes Chroman 1, has demonstrated superior cytoprotective effects.
| Feature | Y-27632 | Thiazovivin | Chroman 1 | Fasudil | CEPT Cocktail |
| Mechanism of Action | Selective ROCK inhibitor | Selective ROCK inhibitor | Potent and selective ROCK inhibitor | Selective ROCK inhibitor | Multi-pathway inhibition (ROCK, Caspase, ISR) |
| Typical Working Concentration | 10 µM | 2 µM | 50 nM | 10 µM | Chroman 1 (50 nM), Emricasan (5 µM), Polyamine solution (1x), trans-ISRIB (0.7 µM) |
| Potency | Standard | ~5-fold more potent than Y-27632 | Significantly more potent than Y-27632 | Similar to Y-27632 | Superior cytoprotection over single ROCK inhibitors |
| Selectivity | Known off-target effects at standard concentrations | Selective for ROCK | Highly selective for ROCK with minimal off-target effects | Effective ROCK inhibitor | Chroman 1 is highly selective for ROCK |
| Key Advantages | Widely used and well-documented | Lower effective concentration than Y-27632 | High potency and selectivity, superior cell survival (~25% improvement over Y-27632) | Cost-effective, comparable or slightly better efficacy than Y-27632 | Up to 6-fold higher cloning efficiency than Y-27632, comprehensive cytoprotection |
| Considerations | Potential for off-target effects | Less data available compared to Y-27632 | Newer, so less long-term data available | Less commonly used than Y-27632 in published protocols | Multi-component mixture |
Signaling Pathway Overview
The primary mechanism by which these small molecules enhance stem cell survival is through the inhibition of the Rho/ROCK pathway. Dissociation of PSCs leads to the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream targets, including Myosin Light Chain (MLC), leading to actomyosin contraction, membrane blebbing, and ultimately apoptosis. By inhibiting ROCK, these small molecules prevent these downstream events, promoting cell survival.
Caption: Inhibition of the Rho/ROCK pathway by small molecules prevents apoptosis.
Experimental Protocols
To objectively compare the performance of these alternatives, standardized experimental protocols are crucial. Below are detailed methodologies for key comparative experiments.
Post-Thaw Cell Viability Assay
This protocol determines the percentage of viable cells after cryopreservation and thawing with different ROCK inhibitors.
Workflow:
Caption: Workflow for assessing post-thaw cell viability.
Methodology:
-
Cryopreservation:
-
Harvest PSCs and resuspend in a cryopreservation medium containing either 10 µM Y-27632, 2 µM Thiazovivin, 50 nM Chroman 1, 10 µM Fasudil, or the CEPT cocktail.
-
Freeze cells at a controlled rate and store in liquid nitrogen.
-
-
Thawing and Culture:
-
Rapidly thaw vials in a 37°C water bath.
-
Plate cells in pre-warmed PSC culture medium supplemented with the corresponding inhibitor(s).
-
Incubate for 24 hours.
-
-
Viability Assessment:
-
Harvest the cells using a gentle dissociation reagent.
-
For a quick assessment, perform a Trypan Blue exclusion assay and count viable cells using a hemocytometer.
-
For a more quantitative analysis, use a fluorescent-based assay such as Acridine Orange/Propidium Iodide (AO/PI) staining followed by flow cytometry.
-
Single-Cell Cloning Efficiency Assay
This experiment quantifies the ability of single cells to survive and form colonies, a critical measure of the effectiveness of a ROCK inhibitor.
Methodology:
-
Cell Preparation and Plating:
-
Dissociate PSCs into a single-cell suspension.
-
Plate cells at a clonal density (e.g., 1,000 cells per well of a 6-well plate) in PSC culture medium supplemented with the respective inhibitors.
-
-
Colony Formation:
-
Culture the cells for 7-10 days, replacing the medium every other day. After the initial 24 hours, the medium does not need to be supplemented with the inhibitors.
-
-
Quantification:
-
Fix the cells and stain for alkaline phosphatase (AP), a marker of pluripotency.
-
Count the number of AP-positive colonies.
-
Cloning efficiency (%) = (Number of colonies / Number of cells seeded) x 100.
-
Assessment of Pluripotency
It is essential to ensure that the alternatives to Y-27632 do not adversely affect the pluripotent state of the stem cells.
Methodology (Immunocytochemistry):
-
Cell Culture:
-
Culture PSCs for at least three passages in the presence of each inhibitor (added for the first 24 hours of each passage).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes (for intracellular markers like OCT4, NANOG, and SOX2).
-
-
Staining:
-
Block with a suitable blocking buffer (e.g., 5% donkey serum in PBS) for 1 hour.
-
Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) overnight at 4°C.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
While Y-27632 remains a widely used and effective ROCK inhibitor for stem cell culture, several compelling alternatives offer significant advantages. Fasudil presents a more economical option with comparable efficacy, making it an attractive choice for large-scale applications. Thiazovivin provides a more potent alternative that can be used at a lower concentration. Chroman 1 , particularly as a component of the CEPT cocktail , stands out for its superior potency, selectivity, and its ability to provide comprehensive cytoprotection, leading to significantly higher cloning efficiencies and overall cell survival. The choice of which small molecule to use will depend on the specific experimental needs, budget, and the desired level of cytoprotection. For routine passaging and cryopreservation, Fasudil and Thiazovivin are excellent alternatives to Y-27632. For more demanding applications such as single-cell cloning and gene editing, the enhanced protective effects of Chroman 1 and the CEPT cocktail are highly advantageous. Researchers are encouraged to empirically test these alternatives in their specific hPSC lines to determine the optimal solution for their workflow.
Navigating ROCK Inhibition: A Head-to-Head Comparison of Thiazovivin and Y-27632 for Stem Cell Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of two prominent ROCK inhibitors in stem cell culture.
In the dynamic field of stem cell research, maintaining cell viability and pluripotency, particularly during stressful events like single-cell dissociation and cryopreservation, is paramount. Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as indispensable tools to enhance cell survival and cloning efficiency. This guide provides a detailed head-to-head comparison of two widely used ROCK inhibitors: Thiazovivin and Y-27632.
While the initial request specified a comparison with a compound known as ROCK-IN-11, publicly available data on this inhibitor, particularly in the context of stem cell applications, is exceedingly scarce. Therefore, to provide a valuable and data-rich comparative analysis for the intended audience, this guide will focus on a well-documented and frequently cited alternative, Y-27632, for a robust comparison with Thiazovivin.
Executive Summary
Both Thiazovivin and Y-27632 are potent and selective inhibitors of the ROCK signaling pathway, which plays a crucial role in apoptosis following cell detachment (anoikis). By inhibiting ROCK, these small molecules mitigate the hyperactivation of this pathway, leading to improved survival rates of human pluripotent stem cells (hPSCs) after single-cell dissociation. While both compounds are effective, they exhibit differences in their potency, working concentrations, and reported effects on cellular processes beyond survival, such as reprogramming and differentiation.
Mechanism of Action: Targeting the ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility. In the context of single-cell dissociation of hPSCs, the disruption of cell-cell and cell-matrix adhesions leads to the hyperactivation of RhoA and its downstream effector, ROCK. This cascade results in actomyosin hypercontraction, membrane blebbing, and ultimately, apoptosis.
Both Thiazovivin and Y-27632 act as ATP-competitive inhibitors of ROCK1 and ROCK2, preventing the phosphorylation of downstream targets and thereby blocking the apoptotic signaling cascade. Thiazovivin has also been reported to enhance cell survival by stabilizing E-cadherin, a key component of cell-cell junctions.[1]
Performance Comparison: Thiazovivin vs. Y-27632
The selection between Thiazovivin and Y-27632 often depends on the specific application, cell type, and desired outcome. The following tables summarize key performance metrics based on available data.
Table 1: General Properties and Potency
| Feature | Thiazovivin | Y-27632 |
| Target(s) | ROCK1, ROCK2 | ROCK1, ROCK2 |
| IC₅₀ (ROCK) | ~0.5 µM[2] | ROCK1: ~220 nM, ROCK2: ~300 nM[3] |
| Typical Working Concentration | 0.5 - 2 µM[4] | 5 - 10 µM[4] |
| Solubility | Soluble in DMSO | Soluble in water and DMSO |
Table 2: Performance in Stem Cell Applications
| Application | Thiazovivin | Y-27632 |
| Single-Cell Passaging Survival | Significantly increases survival of hESCs and iPSCs.[1][5] | Significantly enhances survival and cloning efficiency of hESCs and iPSCs.[3][6] |
| Post-Cryopreservation Recovery | Improves recovery of cryopreserved hPSCs. | Significantly improves recovery of cryopreserved hESCs and iPSCs.[6] |
| Reprogramming Efficiency | Enhances reprogramming efficiency of somatic cells to iPSCs, often in combination with other small molecules.[1] | Can be used to improve reprogramming efficiency, though less commonly cited for this primary purpose than Thiazovivin. |
| Effects on Pluripotency | Maintains pluripotency of hPSCs.[1] | Maintains pluripotency of hPSCs.[6] |
| Reported Off-Target Effects | Fewer reported off-target effects at typical working concentrations. | May have off-target effects at the standard 10 µM concentration.[4] |
Experimental Protocols
Detailed and reproducible protocols are critical for successful experimental outcomes. Below are representative protocols for the use of Thiazovivin and Y-27632 in common stem cell culture procedures.
Single-Cell Passaging of Human Pluripotent Stem Cells
This protocol outlines the general steps for passaging hPSCs as single cells using either Thiazovivin or Y-27632 to enhance survival.
Materials:
-
hPSC culture medium
-
Thiazovivin (stock solution in DMSO) or Y-27632 (stock solution in water or DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell dissociation reagent (e.g., Accutase, TrypLE)
-
Coated culture plates (e.g., Matrigel, Geltrex)
-
Sterile centrifuge tubes
Procedure:
-
Preparation: Pre-warm hPSC culture medium and dissociation reagent to 37°C. Prepare culture medium containing the desired ROCK inhibitor (e.g., 2 µM Thiazovivin or 10 µM Y-27632).
-
Cell Dissociation: Aspirate the spent medium from the hPSC culture and wash the cells once with DPBS. Add the pre-warmed dissociation reagent and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Cell Collection: Gently triturate the cells to create a single-cell suspension. Add an equal volume of hPSC culture medium to inactivate the dissociation reagent and collect the cell suspension in a sterile centrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 3-5 minutes to pellet the cells.
-
Resuspension and Plating: Carefully aspirate the supernatant and resuspend the cell pellet in the prepared culture medium containing the ROCK inhibitor. Plate the cells onto the new coated culture dish at the desired density.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Medium Change: After 24 hours, replace the medium with fresh hPSC culture medium that does not contain the ROCK inhibitor. Continue with routine medium changes as required.
Cryopreservation and Thawing of hPSCs
The addition of a ROCK inhibitor during the thawing process significantly improves cell viability.
Thawing Protocol:
-
Preparation: Prepare a 15 mL conical tube with 9 mL of pre-warmed hPSC culture medium containing the ROCK inhibitor (e.g., 2 µM Thiazovivin or 10 µM Y-27632).
-
Thawing: Quickly thaw a cryovial of hPSCs in a 37°C water bath until a small ice crystal remains.
-
Dilution: Slowly add the thawed cell suspension dropwise to the prepared conical tube with medium to minimize osmotic shock.
-
Centrifugation: Centrifuge the cells at 200 x g for 3-5 minutes.
-
Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh medium containing the ROCK inhibitor. Plate the cells onto a coated culture dish.
-
Post-Thaw Culture: Incubate the cells and replace the medium after 24 hours with fresh medium without the ROCK inhibitor.
Conclusion and Recommendations
Both Thiazovivin and Y-27632 are highly effective ROCK inhibitors that significantly enhance the survival of human pluripotent stem cells during single-cell passaging and cryopreservation.
-
Thiazovivin is often favored for its efficacy at lower concentrations and its reported role in enhancing reprogramming efficiency.[1] Its mechanism of stabilizing E-cadherin provides an additional benefit for maintaining cell-cell interactions.
-
Y-27632 is the more established and widely cited ROCK inhibitor for improving cell survival post-dissociation and cryopreservation.[3][6] Its solubility in water can be an advantage in certain experimental setups.
For routine applications focused on improving cell survival during passaging and thawing, both inhibitors are excellent choices. The decision may come down to laboratory preference and cost-effectiveness. For researchers focused on cellular reprogramming, Thiazovivin, often in combination with other small molecules, has been more extensively documented to improve efficiency. It is crucial for researchers to empirically determine the optimal concentration and exposure time for their specific cell lines and applications to maximize the benefits of these powerful small molecules while minimizing any potential off-target effects.
References
- 1. stemcell.com [stemcell.com]
- 2. Thiazovivin | Stem Cell Signaling Compounds: R&D Systems [rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
Evaluating the Therapeutic Potential of ROCK2-IN-11: A Comparative Guide to Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel ROCK2 inhibitor, ROCK2-IN-11, against established standards in the field. The following sections detail the inhibitor's performance based on available experimental data, outline key experimental protocols for evaluation, and visualize the underlying biological pathways and workflows.
Introduction to ROCK Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. The two isoforms, ROCK1 and ROCK2, are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders, making ROCK a compelling therapeutic target.
Comparative Analysis of ROCK Inhibitors
The therapeutic potential of a novel inhibitor is best assessed by comparing its potency and selectivity to well-characterized compounds. This section provides a quantitative comparison of ROCK2-IN-11 with established ROCK inhibitors such as Y-27632, Fasudil, Ripasudil, and Netarsudil.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target(s) | IC50 / Ki (nM) | Remarks |
| ROCK2-IN-11 | ROCK2 | IC50: 180 | Selective for ROCK2 over ROCK1. |
| Y-27632 | ROCK1/ROCK2 | Ki: 220 (ROCK1), 300 (ROCK2) | Widely used pan-ROCK inhibitor. |
| Fasudil | ROCK1/ROCK2 | IC50: 158 (ROCK2) | Clinically approved in Japan and China for cerebral vasospasm. |
| Ripasudil | ROCK1/ROCK2 | IC50: 51 (ROCK1), 19 (ROCK2) | Approved in Japan for glaucoma and ocular hypertension. |
| Netarsudil | ROCK1/ROCK2 | IC50: ~1 (ROCK1 & ROCK2) | FDA-approved for the treatment of glaucoma. |
IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflows
To provide a clear understanding of the biological context and the methods used for evaluation, the following diagrams illustrate the ROCK signaling pathway and a general workflow for assessing ROCK inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's therapeutic potential. Below are methodologies for key experiments cited in the evaluation of ROCK inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified ROCK protein.
-
Objective: To determine the IC50 or Ki value of the inhibitor against ROCK1 and ROCK2.
-
Materials:
-
Purified recombinant human ROCK1 and ROCK2 enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Substrate (e.g., Long S6 Kinase Substrate Peptide).
-
ATP (Adenosine triphosphate).
-
Test inhibitor (ROCK2-IN-11 and standards) at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process of ATP depletion followed by ADP-to-ATP conversion and luminescence detection.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Potency Assay (Phospho-MYPT1 ELISA)
This assay measures the ability of an inhibitor to block ROCK activity within a cellular context by quantifying the phosphorylation of a downstream ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Objective: To determine the cellular potency of the inhibitor.
-
Materials:
-
Human cell line (e.g., HeLa, Panc-1).
-
Cell culture medium and supplements.
-
Test inhibitor (ROCK2-IN-11 and standards) at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA plate pre-coated with anti-MYPT1 antibody.
-
Detection antibody: anti-phospho-MYPT1 (Thr853) antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Lyse the cells and transfer the lysates to the pre-coated ELISA plate.
-
Incubate to allow capture of MYPT1.
-
Wash the plate and add the anti-phospho-MYPT1 detection antibody.
-
Incubate, then wash and add the HRP-conjugated secondary antibody.
-
Incubate, then wash and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Normalize the signal to total protein concentration or a housekeeping protein.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
-
Conclusion
ROCK2-IN-11 demonstrates notable selectivity for the ROCK2 isoform, a desirable characteristic that may translate to an improved safety profile by minimizing off-target effects associated with ROCK1 inhibition. While its in vitro potency is within a relevant therapeutic range, direct, side-by-side comparisons with clinically approved and widely used ROCK inhibitors under identical experimental conditions are necessary for a definitive assessment of its therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which will be crucial in elucidating the true potential of ROCK2-IN-11 as a novel therapeutic agent. Researchers are encouraged to utilize these methodologies to generate robust and comparable data to advance the field of ROCK-targeted therapies.
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Materials: A Guide to ROCK-IN-11
Researchers and professionals in drug development and scientific research are tasked with the critical responsibility of not only groundbreaking discovery but also ensuring a safe and compliant laboratory environment. Proper disposal of chemical reagents is a cornerstone of this responsibility. This guide provides essential information regarding the proper disposal procedures for "ROCK-IN-11."
Initial Findings and Important Considerations
A thorough search for a chemical reagent specifically named "this compound" did not yield a specific Safety Data Sheet (SDS) or disposal protocol. The name may be an internal designation, a component of a larger kit, or a new product with limited public documentation.
However, information was found for a product named "MAPEI ROCK-IN," a cementitious mortar. While this may not be the correct product, the disposal and safety information for it is provided below as a potential reference. It is crucial to verify if "MAPEI ROCK-IN" is the material before following these specific guidelines.
For any laboratory chemical, the primary source of information for safe handling and disposal is its Safety Data Sheet (SDS) . If you are in possession of this compound, it is imperative to locate and consult its specific SDS.
General Protocol for the Disposal of an Unidentified or Novel Chemical
In the absence of a specific SDS for "this compound," the following general procedure should be followed to ensure safety and compliance. This workflow is designed to be a starting point and should be adapted to your institution's specific environmental health and safety (EHS) guidelines.
Disposal Workflow for Laboratory Chemicals
Detailed Disposal and Safety Information for MAPEI ROCK-IN
The following data is summarized from the Safety Data Sheet for MAPEI ROCK-IN . This information should only be used if you can confirm this is the correct product.
Quantitative Safety and Handling Data
| Parameter | Value/Instruction | Citation |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, and eye/face protection are mandatory. Avoid breathing dust. | [1] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [1] |
| First Aid (Skin Irritation/Rash) | If skin irritation or rash occurs: Get medical advice/attention. | [1] |
| First Aid (General) | Call a POISON CENTER if you feel unwell. | [1] |
| Incompatible Materials | None in particular. | [1] |
| Storage | Store in adequately ventilated premises. Keep away from food, drink, and feed. | [1] |
| Disposal of Contaminated Material | Take up mechanically and dispose of according to local/state/federal regulations. Scoop into containers and seal for disposal. | [1] |
| Disposal of Contaminated Water | Retain contaminated washing water and dispose of it. Do not allow it to enter into soil/subsoil or surface water or drains. | [1] |
Experimental Protocols: Disposal of MAPEI ROCK-IN
Based on the available safety data, the following step-by-step protocol is recommended for the disposal of MAPEI ROCK-IN waste.
-
Personnel Protection: Before handling the material, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat or other protective clothing. If there is a risk of dust inhalation, use a suitable breathing apparatus.[1]
-
Containment of Spills: In the event of a spill, prevent the material from entering soil, subsoil, surface water, or drains.[1]
-
Collection of Dry Waste: Carefully scoop the solid material into a designated and clearly labeled waste container. This should be done in a way that minimizes dust generation.[1]
-
Collection of Contaminated Liquids: If the material is mixed with water or other liquids, contain the contaminated liquid. Do not discharge it into the sewer system. This contaminated water must be collected and disposed of as chemical waste.[1]
-
Container Sealing and Labeling: Securely seal the waste container. Label the container clearly with the contents ("MAPEI ROCK-IN Waste"), the date, and any other information required by your institution's EHS department.
-
Storage Pending Disposal: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials (though none are specifically listed for this product).[1]
-
Final Disposal: Arrange for the collection of the waste by a certified hazardous waste disposal company, following all local, state, and federal regulations.[1]
Logical Relationship for Disposal Decision-Making
References
Personal protective equipment for handling ROCK-IN-11
This guide provides critical safety and logistical information for the handling and disposal of ROCK-IN-11, a cement-based product. Adherence to these procedures is essential for ensuring laboratory safety and minimizing occupational hazards.
Hazard Identification and Immediate Precautions
This compound is classified with specific health hazards that require immediate attention and protective measures.[1] Contact with body fluids, such as sweat or eye fluids, can lead to irritation or burns.[1]
Hazard Summary:
| Hazard Class | Hazard Statement | Precautionary Statement Code |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | P264, P280, P333+P313[1] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[1] | P280, P305+P351+P338, P310[1] |
| Skin Sensitization (Category 1B) | H317: May cause an allergic skin reaction.[1] | P261, P280, P333+P313[1] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation.[1] | P261, P312[1] |
Immediate Actions:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek immediate medical attention.
-
In case of skin contact: Wash hands thoroughly after handling.[1] If skin irritation or a rash occurs, seek medical advice.[1]
-
If inhaled: Avoid breathing dust.[1] If you feel unwell, call a POISON CENTER or doctor.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.
Required PPE:
| Body Part | Protection | Specifications |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton).[2] |
| Eyes/Face | Eye/Face Protection | Safety glasses with side shields or face shield.[1][2] |
| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin contact.[1][2] |
| Respiratory | Respiratory Protection | Use a suitable breathing apparatus or localized ventilation system to avoid dust inhalation.[1] |
Operational and Handling Procedures
Proper handling procedures are critical to maintaining a safe working environment.
Step-by-Step Handling Protocol:
-
Ventilation: Ensure the work area is adequately ventilated.[1] Use a localized ventilation system to control dust.[1]
-
Avoid Contact: Prevent contact with skin and eyes, and avoid inhaling dust.[1]
-
Personal Hygiene: Do not eat or drink while working with the product.[1] Contaminated clothing should be changed before entering eating areas.[1] Wash hands thoroughly after handling.[1]
-
Container Handling: Do not reuse empty containers until they have been cleaned.[1] Before transferring the material, ensure there are no incompatible residual materials in the containers.[1]
Storage and Disposal Plans
Storage:
-
Store in a cool, well-ventilated area.
-
Keep containers tightly closed.[2]
-
Keep away from food, drink, and animal feed.[1]
Disposal:
-
Waste Material: Dispose of waste material by taking it up mechanically and placing it in sealed containers for disposal according to local, state, and federal regulations.[1]
-
Contaminated Materials: Retain and dispose of contaminated washing water.[1] Do not allow the product to enter soil/subsoil or surface water and drains.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
